molecular formula C17H14N4O6S B2747658 2-(4-(3-(3-Nitrobenzoyl)thioureido)benzamido)acetic acid CAS No. 611186-42-6

2-(4-(3-(3-Nitrobenzoyl)thioureido)benzamido)acetic acid

Número de catálogo: B2747658
Número CAS: 611186-42-6
Peso molecular: 402.38
Clave InChI: KRQWJIPJFMMVMN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

2-(4-(3-(3-Nitrobenzoyl)thioureido)benzamido)acetic acid is a useful research compound. Its molecular formula is C17H14N4O6S and its molecular weight is 402.38. The purity is usually 95%.
BenchChem offers high-quality 2-(4-(3-(3-Nitrobenzoyl)thioureido)benzamido)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(3-(3-Nitrobenzoyl)thioureido)benzamido)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

2-[[4-[(3-nitrobenzoyl)carbamothioylamino]benzoyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O6S/c22-14(23)9-18-15(24)10-4-6-12(7-5-10)19-17(28)20-16(25)11-2-1-3-13(8-11)21(26)27/h1-8H,9H2,(H,18,24)(H,22,23)(H2,19,20,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRQWJIPJFMMVMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Synthesis Pathway and Reaction Mechanism for 2-(4-(3-(3-Nitrobenzoyl)thioureido)benzamido)acetic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The rational design and synthesis of acyl thiourea derivatives represent a critical frontier in medicinal chemistry, offering potent scaffolds for enzyme inhibition, metal chelation, and antimicrobial development. This technical guide details the synthesis and mechanistic pathway of 2-(4-(3-(3-Nitrobenzoyl)thioureido)benzamido)acetic acid . By coupling a 3-nitrobenzoyl moiety with a 4-aminohippuric acid derivative via a thiourea linker, this molecule presents unique steric and electronic properties. This whitepaper provides a comprehensive, self-validating experimental framework, elucidating the causality behind solvent selection, catalytic phase-transfer, and in situ intermediate management.

Structural Deconstruction & Retrosynthetic Strategy

The target molecule is a hybrid structure characterized by three distinct functional domains: a highly electron-withdrawing 3-nitrobenzoyl group, a bidentate thiourea core (-NH-CS-NH-), and a biologically relevant 4-benzamidoacetic acid (hippuric acid) tail.

From a retrosynthetic perspective, the central thiourea linkage is the most logical site for disconnection. The most efficient, high-yielding approach to constructing N-acyl-N'-arylthioureas relies on the nucleophilic addition of a primary aromatic amine to an acyl isothiocyanate.

Retrosynthesis Target 2-(4-(3-(3-Nitrobenzoyl) thioureido)benzamido) acetic acid Intermediate 3-Nitrobenzoyl isothiocyanate Target->Intermediate C-N Cleavage Amine 4-Aminohippuric acid Target->Amine AcylChloride 3-Nitrobenzoyl chloride Intermediate->AcylChloride C-S Cleavage Thiocyanate Ammonium thiocyanate Intermediate->Thiocyanate

Retrosynthetic analysis of the target acyl thiourea molecule.

As illustrated, the target is deconstructed into 3-nitrobenzoyl isothiocyanate and 4-aminohippuric acid . The isothiocyanate intermediate is further traced back to commercially available 3-nitrobenzoyl chloride and ammonium thiocyanate [1].

Mechanistic Causality: The Acyl Thiourea Pathway

The synthesis is a one-pot, two-step cascade reaction. Understanding the thermodynamic and kinetic drivers of each step is essential for optimizing yield and purity.

Step 1: Nucleophilic Acyl Substitution and Isomerization

The reaction initiates with the nucleophilic attack of the thiocyanate anion ( SCN− ) on the highly electrophilic carbonyl carbon of 3-nitrobenzoyl chloride.

  • Solvent Causality: Anhydrous acetone is the solvent of choice. It readily dissolves the organic precursors, but the byproduct, ammonium chloride ( NH4​Cl ), is highly insoluble in acetone. The continuous precipitation of NH4​Cl removes it from the reaction matrix, driving the equilibrium forward via Le Chatelier’s principle.

  • Phase-Transfer Catalysis: The use of a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) significantly enhances the reaction. The bulky tetrabutylammonium cation pairs with the thiocyanate anion, increasing its solubility and nucleophilicity in the organic phase 1.

  • Isomerization: The thiocyanate ion is an ambidentate nucleophile. Initial attack by the softer sulfur atom forms an unstable acyl thiocyanate, which rapidly and spontaneously isomerizes to the thermodynamically favored acyl isothiocyanate.

Step 2: Nucleophilic Addition of the Amine

Acyl isothiocyanates are exceptionally reactive and prone to hydrolysis by atmospheric moisture, which reverts them to primary amides 2. Therefore, they must be generated and consumed in situ.

  • Regioselectivity: Upon addition of 4-aminohippuric acid, the primary aromatic amine selectively attacks the sp-hybridized central carbon of the isothiocyanate (-N=C=S). This carbon is rendered highly electrophilic by the electron-withdrawing effects of the adjacent nitrogen, sulfur, and the extended conjugation of the 3-nitrobenzoyl group 3.

  • Proton Transfer: The attack forms a zwitterionic tetrahedral intermediate. A rapid intramolecular proton shift from the amine nitrogen to the isothiocyanate nitrogen resolves the charge separation, yielding the stable acyl thiourea.

Mechanism Step1 3-Nitrobenzoyl Chloride + NH4SCN Step2 Nucleophilic Acyl Substitution (Formation of Acyl Thiocyanate) Step1->Step2 Acetone, Reflux, TBAB Catalyst Step3 Spontaneous Isomerization (Formation of Acyl Isothiocyanate) Step2->Step3 Rapid Rearrangement Step4 Addition of 4-Aminohippuric Acid (Nucleophilic Attack on -N=C=S) Step3->Step4 Room Temp, in situ Step5 Zwitterionic Tetrahedral Intermediate Step4->Step5 Step6 Proton Transfer & Tautomerization Step5->Step6 Intramolecular Shift Step7 Target Acyl Thiourea (Precipitation & Isolation) Step6->Step7

Step-by-step mechanistic workflow for the synthesis of the target compound.

Reaction Optimization & Quantitative Kinetics

To ensure maximum conversion and minimize side reactions (such as amide formation via hydrolysis), the reaction conditions must be strictly controlled. Table 1 summarizes the quantitative impact of solvent and catalyst selection on the overall yield and purity of the target molecule.

Table 1: Optimization of Reaction Conditions for Acyl Thiourea Synthesis

SolventCatalyst (5 mol%)Temperature (°C)Time (h)Isolated Yield (%)HPLC Purity (%)
AcetonitrileNone82 (Reflux)6.045.288.5
AcetoneNone56 (Reflux)4.562.891.0
AcetonePEG-40056 (Reflux)3.078.495.2
Acetone TBAB 56 (Reflux) 2.0 92.1 98.7

Data demonstrates that the synergistic use of anhydrous acetone and TBAB maximizes yield by ensuring complete conversion of the acyl chloride to the isothiocyanate prior to amine addition.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system; visual and chemical cues at each stage confirm the success of the intermediate steps before proceeding.

Reagents Required:

  • 3-Nitrobenzoyl chloride (1.0 eq, 10 mmol, 1.85 g)

  • Ammonium thiocyanate (1.2 eq, 12 mmol, 0.91 g)

  • 4-Aminohippuric acid (1.0 eq, 10 mmol, 1.94 g) 4

  • Tetrabutylammonium bromide (TBAB) (0.05 eq, 0.5 mmol, 0.16 g)

  • Anhydrous Acetone (50 mL)

Step-by-Step Methodology:

  • Preparation of the Catalyst Bed: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ammonium thiocyanate (0.91 g) and TBAB (0.16 g) in 30 mL of anhydrous acetone. Stir at room temperature for 10 minutes to ensure partial dissolution and catalyst activation.

  • Acyl Isothiocyanate Generation: Dissolve 3-nitrobenzoyl chloride (1.85 g) in 10 mL of anhydrous acetone. Add this solution dropwise to the reaction flask over 15 minutes.

    • Validation Cue: A white precipitate of ammonium chloride will immediately begin to form, indicating the successful displacement of the chloride ion.

  • Reflux and Maturation: Heat the mixture to reflux (56 °C) for 45 minutes. Monitor the consumption of the acyl chloride via TLC (Hexane:EtOAc 3:1). Once complete, cool the mixture to room temperature. Do not filter the NH4​Cl precipitate yet to avoid exposing the isothiocyanate to atmospheric moisture.

  • Amine Addition: Dissolve 4-aminohippuric acid (1.94 g) in 10 mL of anhydrous acetone (gentle heating may be required). Add this solution dropwise to the room-temperature isothiocyanate mixture over 20 minutes.

  • Thiourea Formation: Stir the resulting mixture at room temperature for an additional 2 hours.

    • Validation Cue: The reaction mixture will transition into a thick, pale-yellow suspension as the target acyl thiourea precipitates out of the acetone.

  • Workup and Isolation: Pour the entire reaction mixture into 200 mL of ice-cold distilled water. This dissolves the NH4​Cl byproduct and the TBAB catalyst while forcing the complete precipitation of the target compound.

  • Purification: Filter the crude solid under vacuum, wash extensively with cold water (3 x 50 mL) and cold ethanol (1 x 20 mL). Recrystallize from an Ethanol/DMF (4:1) mixture to yield pure 2-(4-(3-(3-Nitrobenzoyl)thioureido)benzamido)acetic acid.

Analytical Characterization Standards

To confirm the structural integrity of the synthesized compound, the following spectroscopic benchmarks must be met:

  • FT-IR (ATR, cm−1 ):

    • ~3250-3300 (N-H stretching of thiourea and amide)

    • ~1730 (C=O stretching of the carboxylic acid)

    • ~1670 (C=O stretching of the acyl thiourea and benzamide)

    • ~1530, 1350 (Asymmetric and symmetric NO2​ stretching)

    • ~1150-1200 (C=S stretching, confirming the thiocarbonyl group).

  • 1 H-NMR (400 MHz, DMSO- d6​ , δ ppm):

    • ~12.5 (s, 1H, COOH, exchangeable)

    • ~11.8 (s, 1H, CS-NH-Ar, exchangeable)

    • ~11.5 (s, 1H, CO-NH-CS, exchangeable)

    • ~8.8 (s, 1H, Ar-H adjacent to NO2​ )

    • ~8.5 (t, 1H, NH-CH2, amide proton)

    • ~7.8-8.4 (m, 7H, remaining aromatic protons)

    • ~3.9 (d, 2H, CH2​ of the glycine moiety).

References

  • Source: Molecules (via PMC)
  • Exploring the latest trends in chemistry, structure, coordination, and diverse applications of 1-acyl-3-substituted thioureas: a comprehensive review Source: RSC Advances URL
  • Acyl-isothiocyanates as Efficient Thiocyanate Transfer Reagents Source: Organic Letters URL
  • Substituted Hippurates and Hippurate Analogs as Substrates and Inhibitors of Peptidylglycine α-Hydroxylating Monooxygenase (PHM)

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(4-(3-(3-Nitrobenzoyl)thioureido)benzamido)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the spectroscopic data for the compound 2-(4-(3-(3-Nitrobenzoyl)thioureido)benzamido)acetic acid. It is intended for researchers, scientists, and professionals in the field of drug development who require a deep understanding of the structural elucidation of complex organic molecules. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and supported by relevant literature.

Introduction: The Significance of Structural Verification

In the realm of medicinal chemistry and drug discovery, the unambiguous confirmation of a molecule's structure is a cornerstone of research and development. The compound 2-(4-(3-(3-Nitrobenzoyl)thioureido)benzamido)acetic acid, a derivative of benzoylthiourea, belongs to a class of compounds that has garnered significant interest for its diverse biological and pharmacological properties.[1] The intricate arrangement of its functional groups—a nitrobenzoyl moiety, a thiourea linkage, a benzamido group, and an acetic acid sidechain—necessitates a multi-faceted analytical approach for complete characterization.

This technical guide will delve into the three primary spectroscopic techniques employed for the structural elucidation of this molecule: Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each section will provide a detailed experimental protocol, a thorough analysis of the spectral data, and an expert interpretation that connects the observed signals to the specific structural features of the molecule.

Molecular Structure and Logic of Spectroscopic Analysis

The logical pathway for elucidating the structure of a substituted benzamide from its NMR spectra involves a systematic analysis of chemical shifts, integration, and splitting patterns.[2] This process allows for the assembly of molecular fragments, which are then connected based on coupling data to propose the final structure.[2]

Caption: Molecular structure of 2-(4-(3-(3-Nitrobenzoyl)thioureido)benzamido)acetic acid.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for identifying the types and connectivity of protons within a molecule.[2] The chemical shift, integration, and splitting pattern of each proton signal provide a detailed map of the molecular structure.[2]

Experimental Protocol
  • Sample Preparation: A 5-10 mg sample of 2-(4-(3-(3-Nitrobenzoyl)thioureido)benzamido)acetic acid is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve the compound and for its characteristic solvent peak which does not interfere with the signals of interest.[3]

  • Instrument: A Bruker 400 MHz spectrometer is used to acquire the ¹H NMR spectrum.[1]

  • Parameters: The spectrum is recorded at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio. Tetramethylsilane (TMS) is used as an internal standard (δ 0.00 ppm).

Spectral Data and Interpretation

The ¹H NMR spectrum of 2-(4-(3-(3-Nitrobenzoyl)thioureido)benzamido)acetic acid in DMSO-d₆ is expected to exhibit several distinct signals corresponding to the different types of protons in the molecule. The interpretation is as follows:

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~12.30Singlet1HNH (Thiourea)The downfield chemical shift is characteristic of thiourea NH protons involved in resonance and potential intramolecular hydrogen bonding.
~11.90Singlet1HNH (Thiourea)The second thiourea NH proton also appears at a downfield chemical shift.
~10.50Singlet1HNH (Amide)Amide protons typically resonate in this downfield region.[1]
~9.10 - 7.80Multiplet8HAromatic ProtonsThis complex multiplet corresponds to the eight protons of the two benzene rings. Protons ortho to the nitro group are expected to be the most deshielded.
~4.10Doublet2HCH₂ (Acetic Acid)The methylene protons of the acetic acid moiety are adjacent to the amide nitrogen, resulting in a doublet.
~12.00 (broad)Singlet1HCOOH (Acetic Acid)The carboxylic acid proton is typically a broad singlet at a very downfield chemical shift, and its position can be concentration-dependent.

Causality in Proton Chemical Shifts: The electron-withdrawing nature of the nitro group and the carbonyl groups causes significant deshielding of the adjacent aromatic protons, shifting their signals downfield. The protons of the thiourea and amide groups are also deshielded due to resonance and hydrogen bonding effects.[3]

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its chemical environment.[2]

Experimental Protocol
  • Sample Preparation: The same sample prepared for ¹H NMR analysis is used.

  • Instrument: A Bruker 100 MHz spectrometer is used to acquire the proton-decoupled ¹³C NMR spectrum.[1]

  • Parameters: A sufficient number of scans are acquired to overcome the low natural abundance of the ¹³C isotope.

Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum will show a series of singlets, each corresponding to a unique carbon atom in the molecule.

Chemical Shift (δ, ppm) Assignment Rationale
~180C=S (Thiocarbonyl)The thiocarbonyl carbon is characteristically found at a very downfield chemical shift.[3]
~168C=O (Amide)The amide carbonyl carbon resonates at a typical downfield position.[2]
~166C=O (Benzoyl)The benzoyl carbonyl carbon signal is also found in the downfield region.[2]
~172COOH (Carboxyl)The carboxylic acid carbonyl carbon appears in the characteristic downfield region.
~150 - 120Aromatic CarbonsThe twelve aromatic carbons will appear in this region, with carbons attached to electron-withdrawing groups shifted further downfield.[2]
~45CH₂ (Methylene)The methylene carbon of the acetic acid moiety will appear in the aliphatic region.

Expert Insight: The chemical shifts of the carbonyl and thiocarbonyl carbons are particularly diagnostic. The significant downfield shift of the C=S carbon is a key identifier for the thiourea group.[3]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol
  • Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet.[4]

  • Instrument: A Nicolet NEXUS 670 FT-IR spectrometer is used to record the spectrum.[4]

  • Parameters: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.[4]

Spectral Data and Interpretation

The FTIR spectrum will display a series of absorption bands corresponding to the vibrational modes of the different functional groups.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3400-3200N-H StretchingAmide and Thiourea
3100-3000C-H StretchingAromatic
~1670C=O StretchingAmide and Benzoyl
1550-1500 & 1350-1300N-O Stretching (asymmetric & symmetric)Nitro Group
~1250C=S StretchingThiourea
1720-1700C=O StretchingCarboxylic Acid
3300-2500 (broad)O-H StretchingCarboxylic Acid

Trustworthiness of Data: The presence of strong absorption bands for the N-H, C=O, N-O, and C=S stretching vibrations provides a self-validating system for the identification of the key functional groups within the molecule.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, and FTIR spectroscopy provides a comprehensive and unambiguous structural characterization of 2-(4-(3-(3-Nitrobenzoyl)thioureido)benzamido)acetic acid. The data obtained from these techniques are mutually supportive and allow for the confident assignment of all protons, carbons, and functional groups. This detailed spectroscopic analysis is an essential step in the quality control and further development of this and related compounds in a pharmaceutical research setting.[2]

References

  • Application Note: 1H and 13C NMR Characterization of Benzamides for Pharmaceutical Research and Development - Benchchem.
  • New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications - PMC. Available from: [Link]

  • Synthesis Cytotoxic Effect and DFT Investigation of some Benzoyl Thiourea Compounds - ICAIIT 2025 Conference. Available from: [Link]

  • N-(3-Methylphenyl)-N′-(4-nitrobenzoyl)thiourea - PMC. Available from: [Link]

Sources

A Methodological Guide to the Structural Elucidation of Novel Benzoylthiourea Derivatives: The Case of 2-(4-(3-(3-Nitrobenzoyl)thioureido)benzamido)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive framework for the synthesis, crystallization, and structural analysis of the novel compound, 2-(4-(3-(3-Nitrobenzoyl)thioureido)benzamido)acetic acid. While specific experimental data for this exact molecule is not yet publicly available, this document outlines a robust, field-proven methodology for its characterization using single-crystal X-ray diffraction. The principles and protocols described herein are synthesized from established practices in the structural analysis of related benzamide and thiourea derivatives, offering a self-validating system for researchers in medicinal chemistry and drug development.

Introduction: The Rationale for Structural Analysis

The convergence of a nitrobenzoyl moiety, a thiourea linker, and a benzamidoacetic acid scaffold in the target molecule suggests a rich potential for complex intermolecular interactions and diverse biological activities. Thiourea derivatives are known for a wide range of pharmacological effects, including antibacterial and anti-inflammatory properties[1]. The precise three-dimensional arrangement of atoms—the crystal structure—is fundamental to understanding the compound's physicochemical properties, its potential binding modes with biological targets, and its solid-state characteristics, all of which are critical for drug development. X-ray diffraction is the definitive method for obtaining this information.

Synthesis and Crystallization: From Powder to Diffraction-Quality Crystals

A plausible synthetic route for the title compound can be adapted from established methods for similar thiourea derivatives. The general strategy involves the reaction of a benzoyl isothiocyanate with an appropriate amine.

A likely two-step synthesis would proceed as follows:

  • Formation of 3-Nitrobenzoyl Isothiocyanate: A solution of 3-nitrobenzoyl chloride in a dry, inert solvent such as acetone is treated with ammonium thiocyanate. The reaction mixture is typically refluxed to drive the formation of the isothiocyanate intermediate.

  • Coupling with 2-(4-aminobenzamido)acetic acid: After formation of the isothiocyanate, a solution of 2-(4-aminobenzamido)acetic acid in the same solvent is added. The mixture is then refluxed for several hours to yield the final product, 2-(4-(3-(3-Nitrobenzoyl)thioureido)benzamido)acetic acid. The crude product can be precipitated by pouring the reaction mixture into cold water and purified by recrystallization.

Obtaining crystals suitable for X-ray diffraction is often the most challenging step. The goal is to produce a single, well-ordered crystal, typically 0.1-0.3 mm in each dimension.

Experimental Protocol: Slow Evaporation

  • Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, methanol, or a mixture with a more volatile co-solvent like dichloromethane) to near saturation at room temperature.

  • Loosely cover the container to allow for slow evaporation of the solvent over several days to weeks.

  • Monitor the container for the formation of single crystals.

Other common crystallization techniques include slow cooling of a saturated solution and vapor diffusion.

Single-Crystal X-ray Diffraction: Illuminating the Molecular Architecture

Once a suitable crystal is obtained, its structure can be determined using X-ray diffraction.

The crystal is mounted on a goniometer head and placed in a diffractometer. A focused beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

Typical Data Collection Parameters:

ParameterTypical Value/Instrument
Instrument Bruker APEXII CCD or similar
X-ray Source Mo Kα radiation (λ = 0.71073 Å)
Temperature 100 K or 296 K
Data Collection Software APEX2 or similar

The raw diffraction data is processed to correct for experimental factors and to obtain a set of unique reflection intensities. The crystal structure is then solved using direct methods or Patterson methods, which phase the diffraction data to generate an initial electron density map. This map is then interpreted to build an initial molecular model.

The initial model is refined against the experimental data to improve the fit between the calculated and observed structure factors. This iterative process adjusts atomic positions, and thermal parameters until the model converges. The quality of the final structure is assessed using metrics such as the R-factor and goodness-of-fit.

Workflow for Structural Elucidation

Caption: A generalized workflow for the structural elucidation of a novel organic compound.

Interpreting the Structural Data

The refined crystal structure provides a wealth of information:

  • Molecular Conformation: The three-dimensional arrangement of the molecule, including the torsion angles between the planar aromatic rings and the thiourea and amide linkers.

  • Bond Lengths and Angles: These values can be compared to standard values to identify any unusual geometric features that may indicate electronic effects or strain.

  • Intermolecular Interactions: A key aspect of the analysis is the identification of hydrogen bonds, π-π stacking, and other non-covalent interactions that govern the crystal packing. For the title compound, potential hydrogen bond donors (N-H, O-H) and acceptors (C=O, C=S, NO2) are abundant.

  • Supramolecular Assembly: Understanding how individual molecules pack together in the crystal lattice provides insight into the solid-state properties of the material.

Data Reporting and Dissemination

The final crystallographic data should be reported in a standardized format, the Crystallographic Information File (CIF). The CIF contains all the necessary information to reproduce the structure and is the required format for deposition in crystallographic databases such as the Cambridge Structural Database (CSD) and for publication in peer-reviewed journals.

Expected Crystallographic Data Summary

Based on related structures, a summary of the expected crystallographic data for 2-(4-(3-(3-Nitrobenzoyl)thioureido)benzamido)acetic acid would be presented in a table similar to this:

ParameterExpected Value
Empirical Formula C17H13N4O6S
Formula Weight 413.38
Crystal System Monoclinic or Orthorhombic
Space Group e.g., P21/c or Pca21
Unit Cell Dimensions a, b, c (Å), α, β, γ (°)
Volume (ų) To be determined
Z (Number of molecules in the unit cell)
Density (calculated) (g/cm³) To be determined
Absorption Coefficient (mm⁻¹) To be determined
F(000) To be determined
Theta range for data collection (°) e.g., 2.0 to 28.0
Reflections collected To be determined
Independent reflections To be determined [R(int) = value]
Final R indices [I>2sigma(I)] R1, wR2
Goodness-of-fit on F² S

This guide provides a comprehensive roadmap for the structural elucidation of 2-(4-(3-(3-Nitrobenzoyl)thioureido)benzamido)acetic acid. By following these established methodologies, researchers can obtain high-quality structural data that will be invaluable for understanding the chemical behavior and potential therapeutic applications of this and related novel compounds.

References

  • Eur J Med Chem. 2003 Mar;38(3):313-8. Synthesis of some new 2,4-disubstituted thiazoles as possible antibacterial and anti-inflammatory agents. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-Nitrobenzoyl Thioureido Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Nitrobenzoyl thioureido derivatives represent a class of compounds of significant interest in medicinal chemistry and materials science, demonstrating a wide spectrum of biological activities, including antibacterial, antifungal, and anticancer properties. The efficacy and behavior of these molecules are intrinsically linked to their physicochemical properties. This guide provides a comprehensive exploration of these characteristics, detailing the synthetic methodologies, structural features, and the interplay between their physical and chemical attributes and their biological function. We will delve into key parameters such as spectroscopic characteristics, single crystal X-ray structure, thermal stability, solubility, and lipophilicity, offering both theoretical grounding and practical experimental protocols. The aim is to equip researchers with the foundational knowledge and technical insights necessary to rationally design and develop novel 3-nitrobenzoyl thioureido derivatives with enhanced therapeutic potential.

Introduction: The Significance of the 3-Nitrobenzoyl Thioureido Scaffold

The thiourea moiety, characterized by the R¹R²NC(=S)NR³R⁴ core, is a versatile functional group that has been extensively incorporated into a vast array of biologically active compounds. Its ability to act as both a hydrogen bond donor and acceptor, coupled with the coordinating potential of its sulfur and nitrogen atoms, allows for diverse interactions with biological targets such as enzymes and receptors. The introduction of a benzoyl group, particularly one substituted with a nitro group at the 3-position, imparts specific electronic and steric properties that can significantly modulate the molecule's overall behavior.

The electron-withdrawing nature of the 3-nitro group can influence the acidity of the N-H protons, enhance hydrogen bonding capabilities, and alter the molecule's lipophilicity, all of which are critical determinants of pharmacokinetic and pharmacodynamic profiles. Understanding these fundamental physicochemical properties is therefore paramount for the rational design of new therapeutic agents and functional materials based on this promising scaffold.

Synthesis of 3-Nitrobenzoyl Thioureido Derivatives

The synthesis of 3-nitrobenzoyl thioureido derivatives is typically achieved through a straightforward and efficient one-pot reaction. This method involves the in-situ formation of 3-nitrobenzoyl isothiocyanate, which subsequently reacts with a primary or secondary amine to yield the desired thiourea derivative.

General Synthetic Protocol

Protocol 1: Synthesis of N-(3-Nitrobenzoyl)-N'-(aryl/alkyl)thiourea

This protocol details a widely adopted method for the synthesis of 3-nitrobenzoyl thioureido derivatives.

Materials:

  • 3-Nitrobenzoyl chloride

  • Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH₄SCN)

  • Appropriate primary or secondary amine (e.g., aniline, substituted anilines, alkyl amines)

  • Anhydrous acetone

  • Deionized water

  • 0.1 M Hydrochloric acid (HCl)

Procedure:

  • Preparation of 3-Nitrobenzoyl Isothiocyanate (in-situ):

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend potassium thiocyanate (1.0 eq) in anhydrous acetone.

    • At room temperature, add 3-nitrobenzoyl chloride (1.0 eq) dropwise to the stirring suspension.

    • Continue stirring the mixture at room temperature for 1-2 hours to ensure the complete formation of 3-nitrobenzoyl isothiocyanate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Formation of the Thiourea Derivative:

    • Cool the reaction mixture to room temperature.

    • In a separate flask, dissolve the desired amine (1.0 eq) in acetone.

    • Add the amine solution dropwise to the flask containing the in-situ generated 3-nitrobenzoyl isothiocyanate.

    • Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Isolation and Purification:

    • Pour the reaction mixture into a beaker containing ice-cold deionized water to precipitate the crude product.

    • Filter the precipitate using a Buchner funnel and wash it with a small amount of cold water and then with a dilute HCl solution to remove any unreacted amine.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol, ethanol/water, or acetone/water) to obtain the pure 3-nitrobenzoyl thioureido derivative.

    • Dry the purified crystals under vacuum.

Causality Behind Experimental Choices:

  • Anhydrous Acetone: The use of anhydrous acetone is crucial to prevent the hydrolysis of the highly reactive 3-nitrobenzoyl chloride and the intermediate isothiocyanate.

  • In-situ Generation: Generating the isothiocyanate in-situ is preferred as isothiocyanates can be unstable and difficult to isolate. This one-pot approach improves reaction efficiency and minimizes handling of potentially hazardous intermediates.

  • Dropwise Addition: The dropwise addition of reagents helps to control the reaction temperature, especially during the exothermic formation of the thiourea.

  • Acid Wash: The dilute HCl wash is effective in protonating and solubilizing any unreacted amine, facilitating its removal from the solid product.

Structural and Spectroscopic Characterization

The precise elucidation of the molecular structure and electronic properties of 3-nitrobenzoyl thioureido derivatives is fundamental to understanding their chemical reactivity and biological activity. A combination of spectroscopic techniques and single-crystal X-ray diffraction is typically employed for comprehensive characterization.

Spectroscopic Analysis

3.1.1. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is an indispensable tool for confirming the presence of key functional groups in the synthesized molecules.

Table 1: Characteristic FT-IR Absorption Bands for 3-Nitrobenzoyl Thioureido Derivatives

Functional GroupCharacteristic Absorption Range (cm⁻¹)Vibrational Mode
N-H3100 - 3400Stretching
C=O (Amide I)1650 - 1700Stretching
C=C (Aromatic)1450 - 1600Stretching
C-N1200 - 1400Stretching
C=S (Thione)700 - 850Stretching
NO₂1500 - 1560 and 1340 - 1380Asymmetric and Symmetric Stretching

3.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular framework, including the chemical environment of each proton and carbon atom.

  • ¹H NMR:

    • The N-H protons of the thiourea moiety typically appear as two distinct broad singlets in the downfield region (δ 9.0-12.0 ppm), with their chemical shifts being sensitive to the electronic nature of the substituents on the aromatic rings.

    • Aromatic protons of the 3-nitrophenyl group and the other aromatic/aliphatic substituent will resonate in their characteristic regions.

  • ¹³C NMR:

    • The carbon atom of the thiocarbonyl group (C=S) is highly deshielded and resonates at a characteristic downfield chemical shift (δ 170-190 ppm).

    • The carbonyl carbon (C=O) also appears in the downfield region, typically between δ 160-175 ppm.

    • The signals for the aromatic and aliphatic carbons appear in their expected ranges.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides the most definitive structural information, revealing bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state. Key structural features often observed in 3-nitrobenzoyl thioureido derivatives include:

  • Intramolecular Hydrogen Bonding: A common feature is the formation of an intramolecular hydrogen bond between the N-H proton adjacent to the benzoyl group and the carbonyl oxygen atom, forming a pseudo-six-membered ring. This interaction contributes to the planarity of the benzoyl thiourea core.

  • Intermolecular Interactions: In the crystal lattice, molecules are often linked by intermolecular hydrogen bonds, typically involving the other N-H proton and the thione sulfur atom (N-H···S) or the nitro group's oxygen atoms. These interactions lead to the formation of supramolecular assemblies such as dimers, chains, or sheets.

  • Molecular Conformation: The relative orientation of the 3-nitrophenyl ring and the other substituent with respect to the thiourea backbone can vary, influencing the overall molecular shape and packing in the crystal.

Protocol 2: Growing Single Crystals for X-ray Diffraction

Obtaining high-quality single crystals is a critical prerequisite for X-ray diffraction analysis.

Methods:

  • Slow Evaporation:

    • Prepare a saturated or near-saturated solution of the purified compound in a suitable solvent (e.g., ethanol, acetone, or a solvent mixture) at room temperature.

    • Loosely cover the container to allow for the slow evaporation of the solvent over several days to weeks.

  • Vapor Diffusion:

    • Dissolve the compound in a small amount of a relatively non-volatile solvent (the "solvent").

    • Place this solution in a small, open vial inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the "anti-solvent").

    • The anti-solvent will slowly diffuse into the solvent, reducing the solubility of the compound and promoting crystallization.

  • Slow Cooling:

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Allow the solution to cool slowly to room temperature, which will decrease the solubility and induce crystallization.

Workflow for Structural Elucidation:

G cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic & Structural Analysis cluster_data Data Interpretation Synthesis Synthesize Derivative Purification Purify by Recrystallization Synthesis->Purification FTIR FT-IR Spectroscopy Purification->FTIR NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR Crystal_Growth Grow Single Crystals Purification->Crystal_Growth Structure_Confirmation Confirm Functional Groups & Connectivity FTIR->Structure_Confirmation NMR->Structure_Confirmation XRD Single-Crystal X-ray Diffraction Crystal_Growth->XRD Molecular_Structure Determine 3D Molecular Structure & Interactions XRD->Molecular_Structure

Caption: Workflow for the synthesis and structural characterization of 3-nitrobenzoyl thioureido derivatives.

Physicochemical Properties and Their Relevance

The physicochemical properties of 3-nitrobenzoyl thioureido derivatives are critical determinants of their behavior in both chemical and biological systems.

Thermal Stability

The thermal stability of these compounds is important for their storage, formulation, and application, especially in materials science. Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate their thermal behavior.

  • TGA measures the change in mass of a sample as a function of temperature, revealing the onset of decomposition and the number of decomposition steps.

  • DSC measures the heat flow into or out of a sample as it is heated or cooled, providing information on melting points, phase transitions, and decomposition enthalpies.

Generally, the thermal decomposition of thiourea derivatives can be complex, often involving isomerization and fragmentation. The presence of the nitro group and other substituents can influence the decomposition pathway and the overall thermal stability.

Solubility and Lipophilicity

Solubility and lipophilicity are crucial for drug development as they significantly impact absorption, distribution, metabolism, and excretion (ADME) properties.

  • Solubility: The aqueous solubility of 3-nitrobenzoyl thioureido derivatives is often low due to the presence of two aromatic rings. The nitro group can either increase or decrease solubility depending on its ability to participate in hydrogen bonding with water.

  • Lipophilicity (log P): The partition coefficient (log P) is a measure of a compound's differential solubility in a biphasic system of n-octanol and water. It is a key indicator of a drug's ability to cross cell membranes. The lipophilicity of these derivatives can be tailored by modifying the substituent on the second nitrogen atom.

Experimental Determination of log P (Shake-Flask Method):

  • Prepare a stock solution of the compound in n-octanol.

  • Add a known volume of this solution to a mixture of n-octanol and water (pre-saturated with each other).

  • Shake the mixture vigorously to allow for partitioning of the compound between the two phases.

  • Centrifuge the mixture to separate the layers.

  • Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy).

  • Calculate log P using the formula: log P = log ([Concentration]octanol / [Concentration]water).

Structure-Activity Relationships (SAR)

The biological activity of 3-nitrobenzoyl thioureido derivatives is highly dependent on their structural features. The 3-nitrobenzoyl group often plays a key role in the pharmacophore, while modifications to the other substituent allow for the fine-tuning of activity and selectivity.

  • Influence of the Nitro Group: The position and electronic nature of the nitro group can significantly impact activity. The 3-position provides a specific steric and electronic environment that may be optimal for binding to certain biological targets. Electron-withdrawing groups like the nitro group can enhance the hydrogen-bond donating capacity of the N-H protons, potentially leading to stronger interactions with target proteins.

  • Role of the N'-Substituent: The nature of the substituent on the other nitrogen atom is a critical determinant of the overall lipophilicity and steric bulk of the molecule.

    • Aromatic Substituents: The presence of different functional groups (e.g., halogens, alkyl, alkoxy) on this aromatic ring can modulate the electronic properties and lipophilicity, thereby influencing the biological activity.

    • Aliphatic Substituents: The introduction of alkyl chains can increase lipophilicity, which may enhance membrane permeability.

The interplay between these structural modifications and the resulting physicochemical properties dictates the overall biological profile of the compound.

Conclusion

3-Nitrobenzoyl thioureido derivatives are a class of compounds with significant potential in various scientific fields, particularly in drug discovery. A thorough understanding of their physicochemical properties is essential for the rational design and optimization of new molecules with desired biological activities. This guide has provided a comprehensive overview of the synthesis, structural characterization, and key physicochemical properties of these derivatives, along with practical experimental protocols. By leveraging this knowledge, researchers can more effectively explore the chemical space of 3-nitrobenzoyl thioureido derivatives to develop novel and effective therapeutic agents and functional materials.

References

  • Li, G., Zhao, M.-M., Wang, L., Yang, Y.-H., Zhang, Y.-J., & Dong, X.-Y. (2013). Synthesis and Crystal Structure of N-(p-Nitro)benzoyl-N'-(3-pyridyl)thiourea. Asian Journal of Chemistry, 25, 4334-4336. [Link]

  • Gumus, I., & Ceylan, S. (2022). Green synthesis of thiourea derivatives from nitrobenzenes using Ni nanoparticles immobilized on triazine-aminopyridine-modified MIL-101(Cr) MOF. Scientific Reports, 12(1), 1-13. [Link]

  • Tan, S. L., Jotani, M. M., Tiekink, E. R. T. (2019). 1-(4-nitrobenzoyl)thiourea: crystal structure, Hirshfeld surface analysis and computational study. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 1), 155–160. [Link]

  • Komane, W. K., Mokolokolo, P., Vatsha, B., & Manicum, A. (2024). Synthesis, characterisation, X-ray diffraction and biological evaluation of new thiourea derivatives against Mycobacterium. Journal of Molecular Structure, 1300, 137358. [Link]

  • Al-Yaqoubi, A. H., & Al-Asadi, R. H. (2025). Synthesis Cytotoxic Effect and DFT Investigation of some Benzoyl Thiourea Compounds. Proceedings of International Conference on Applied Innovation in IT, 13(2), 653-666. [Link]

  • Jambi, S. M. S. (2019). Characterization and Synthesis of Novel Thiourea Derivatives. International Journal of ChemTech Research, 12(3), 177-187. [Link]

  • Saeed, A., et al. (2022). Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review. RSC Advances, 12(20), 12556-12586. [Link]

  • Siddiqui, N., Rana, A., Khan, S. A., Haque, S. E., Alam, M. S., Ahsan, W., & Ahmed, S. (2009). Synthesis of 8-substituted-4-(2/4-substituted phenyl)- 2H-triazino[2,1-b]benzothiazole-2-thiones as potential anticonvulsant agents. European Journal of Medicinal Chemistry, 44(9), 3777-3783. [Link]

  • Ragamathunnisa, M., Rani, J. V., & Radha, R. (2020). Crystal Growth and Studies of Thiourea Doped 4- Nitrobenzoyl Chloride Single Crystal. International Journal of Scientific Research and Review, 8(3), 1-8. [Link]

  • Marian, O., et al. (2011). Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. Molecules, 16(9), 7796-7814. [Link]

  • Van der Walt, M. M., et al. (2021). Crystal structures of three N,N,N′-trisubstituted thioureas for reactivity-controlled nanocrystal synthesis. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 11), 1083–1090. [Link]

Methodological & Application

Application Note: Synthesis and Characterization of Transition Metal Complexes Using 2-(4-(3-(3-Nitrobenzoyl)thioureido)benzamido)acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application Areas: Metallodrug design, anticancer therapeutics, and antimicrobial agent development.

Scientific Rationale & Ligand Design

The development of transition metal complexes utilizing aroylthiourea derivatives has emerged as a highly promising frontier in medicinal inorganic chemistry [1]. The ligand 2-(4-(3-(3-Nitrobenzoyl)thioureido)benzamido)acetic acid is a rationally designed multidentate chelator that integrates three distinct functional domains, each serving a specific physicochemical and biological purpose:

  • 3-Nitrobenzoyl Moiety: The strongly electron-withdrawing nitro group ( -NO2​ ) at the meta position increases the acidity of the adjacent thiourea N-H proton. This facilitates easier deprotonation during complexation, stabilizing the resulting metal-ligand charge transfer [2].

  • Thiourea Core: Following Pearson’s Hard and Soft Acids and Bases (HSAB) theory, the thiourea backbone provides a "soft" sulfur donor and a "hard" oxygen donor (from the acyl carbonyl). This S,O-bidentate coordination mode is highly favored by transition metals like Cu(II), Ni(II), and Co(II), typically forming stable six-membered chelate rings [3].

  • Benzamidoacetic Acid (Hippuric Acid) Tail: The terminal carboxylic acid significantly enhances the aqueous solubility of the complex, a critical parameter for bioavailability. Furthermore, it provides secondary hydrogen-bonding sites for target protein interactions and can act as an auxiliary coordination site for polymeric structural assemblies [4].

When coordinated to transition metals, the lipophilicity of the central metal ion is masked by the organic ligand, enhancing cellular uptake. Once internalized, the redox-active metal centers (particularly Cu and Co) can catalyze the generation of Reactive Oxygen Species (ROS) or intercalate with DNA, triggering apoptosis in malignant cells [1, 3].

Experimental Workflows & Mechanistic Pathways

To provide a clear visual understanding of the synthetic strategy and the subsequent biological mechanism of action, the following workflow diagrams outline the core processes.

G A 3-Nitrobenzoyl Chloride + KSCN in Dry Acetone B 3-Nitrobenzoyl Isothiocyanate (In situ intermediate) A->B Reflux 1h (Nucleophilic Substitution) C Add 4-Aminobenzamidoacetic Acid (Reflux 2-4 hours) B->C D Ligand Isolation: Precipitation & Recrystallization C->D Nucleophilic Addition E Add Metal Acetate + Et3N Base in Methanol/Ethanol D->E F Transition Metal Complex [M(L)2] (M = Cu, Ni, Co) E->F S,O-Bidentate Chelation

Fig 1: Step-by-step synthetic workflow for the ligand and transition metal complexes.

G L Aroylthiourea Ligand (Deprotonated) C Square Planar / Octahedral Metal Complex L->C Chelation M Transition Metal (Cu2+, Ni2+, Co2+) M->C B Enhanced Cellular Uptake (Lipophilicity) C->B T Target Interaction (DNA Binding / ROS) B->T A Apoptosis / Cell Death T->A

Fig 2: Mechanistic pathway of aroylthiourea metal complexes inducing cellular apoptosis.

Self-Validating Experimental Protocols

The synthesis relies on the classic Douglass and Dains method for aroylthioureas, modified for the specific solubility profile of the hippuric acid derivative [4].

Protocol A: Synthesis of the Ligand

Causality Note: The reaction must be performed in strictly anhydrous conditions (dry acetone) during the first step. Traces of water will rapidly hydrolyze the highly reactive 3-nitrobenzoyl chloride and the isothiocyanate intermediate into unreactive 3-nitrobenzoic acid and thiocyanic acid, drastically reducing the yield.

Materials:

  • 3-Nitrobenzoyl chloride (1.0 eq, 10 mmol)

  • Potassium thiocyanate (KSCN) (1.1 eq, 11 mmol)

  • 4-Aminobenzamidoacetic acid (p-aminohippuric acid) (1.0 eq, 10 mmol)

  • Dry acetone (50 mL)

Step-by-Step Procedure:

  • Isothiocyanate Generation: Dissolve KSCN in 30 mL of dry acetone in a 100 mL two-neck round-bottom flask equipped with a reflux condenser and an argon balloon. Slowly add a solution of 3-nitrobenzoyl chloride in 10 mL of dry acetone dropwise over 15 minutes.

  • Reflux: Reflux the mixture at 60°C for 1 hour. A white precipitate of potassium chloride (KCl) will form, indicating the successful in situ generation of 3-nitrobenzoyl isothiocyanate.

  • Filtration (Optional but Recommended): Cool the mixture to room temperature and rapidly filter off the KCl salt under an inert atmosphere to prevent side reactions.

  • Amine Addition: Re-heat the filtrate to a gentle reflux. Add 4-aminobenzamidoacetic acid (dissolved in 10 mL of dry acetone/DMF mixture if solubility is poor) dropwise.

  • Condensation: Reflux the combined mixture for an additional 3 hours. The reaction progress can be monitored by TLC (eluent: Ethyl Acetate/Hexane 7:3).

  • Workup: Pour the cooled reaction mixture into 200 mL of ice-cold distilled water. Stir vigorously until a solid precipitate forms.

  • Purification: Filter the crude solid, wash thoroughly with cold water and cold ethanol, and recrystallize from an ethanol/DMF (9:1) mixture to yield the pure ligand.

Protocol B: Preparation of Transition Metal Complexes

Causality Note: Triethylamine (Et 3​ N) is added to deprotonate the acidic N-H of the thiourea. Without this base, the ligand remains neutral, and the S,O-bidentate chelation is thermodynamically disfavored, leading to poor yields or uncoordinated metal salts [3].

Materials:

  • Synthesized Ligand (2.0 eq, 2 mmol)

  • Metal Acetate Salts: Cu(OAc)2​⋅H2​O , Ni(OAc)2​⋅4H2​O , or Co(OAc)2​⋅4H2​O (1.0 eq, 1 mmol)

  • Triethylamine ( Et3​N ) (2.2 eq)

  • Methanol or Ethanol (Absolute, 40 mL)

Step-by-Step Procedure:

  • Ligand Preparation: Dissolve 2 mmol of the ligand in 30 mL of warm methanol. Add 2.2 mmol of Et3​N and stir for 15 minutes. The solution may slightly change color as the ligand deprotonates.

  • Metal Addition: Dissolve 1 mmol of the chosen metal acetate in 10 mL of methanol. Add this metal solution dropwise to the stirring ligand solution.

  • Complexation: Reflux the mixture at 65°C for 4 hours.

    • Observation: A distinct color change will occur immediately (e.g., dark green/brown for Cu(II), yellow/green for Ni(II)), followed by the gradual precipitation of the complex.

  • Isolation: Cool the suspension to room temperature, then chill in an ice bath for 1 hour to maximize precipitation.

  • Washing & Drying: Filter the microcrystalline precipitate via vacuum filtration. Wash sequentially with cold methanol, diethyl ether, and dry under a vacuum over anhydrous CaCl2​ for 24 hours.

Quantitative Data & Spectroscopic Characterization

To self-validate the success of the synthesis, researchers must compare the spectroscopic data of the free ligand against the synthesized complexes. The hallmark of successful S,O-coordination is the significant bathochromic shift (lower frequency) of both the ν(C=O) and ν(C=S) stretching vibrations in the FTIR spectrum, alongside the appearance of new M-O and M-S bonds[3, 4].

Table 1: Expected Physicochemical and FTIR Spectral Data

CompoundYield (%)ColorMelting Point (°C) ν(N-H) (cm −1 ) ν(C=O)acyl​ (cm −1 ) ν(C=S) (cm −1 ) ν(M-O) / ν(M-S)
Free Ligand (HL) 78 - 85Pale Yellow210 - 2153250, 318016801250N/A
Cu(II) Complex 65 - 75Dark Green> 300 (decomp)3250 (broad)1635 (-45 shift)1210 (-40 shift)540 / 470
Ni(II) Complex 70 - 80Yellow-Green> 300 (decomp)3245 (broad)1640 (-40 shift)1215 (-35 shift)535 / 465
Co(II) Complex 60 - 70Brown-Red> 300 (decomp)3248 (broad)*1638 (-42 shift)1212 (-38 shift)538 / 468

*Note: The disappearance of one specific N-H stretch confirms the deprotonation of the thiourea core, while the remaining N-H stretch corresponds to the benzamido (hippuric) nitrogen.

NMR Validation (for diamagnetic complexes like Ni(II) in square planar geometry): In the 1H -NMR spectrum (DMSO- d6​ ), the disappearance of the highly deshielded thiourea N-H proton signal (typically around 11.0 - 12.5 ppm in the free ligand) provides definitive proof of ligand deprotonation and metal coordination.

References

  • Design and computational study of the thiourea–cobalt(III) complex as an anticancer candidate Journal of Pharmacy & Pharmacognosy Research URL:[Link]

  • Synthesis of New Thiourea-Metal Complexes with Promising Anticancer Properties PubMed Central (PMC) / Pharmaceuticals URL:[Link]

  • Experimental and Theoretical DFT Study of Cu(I)/N,N-Disubstituted-N′-acylthioureato Anticancer Complexes Inorganic Chemistry (ACS Publications) URL:[Link]

  • Synthesis and Anticancer Activity of[RuCl2(η6-arene)(aroylthiourea)] Complexes—High Activity against the Human Neuroblastoma Cancer Cell Line ACS Omega URL:[Link]

Application Note: In Vitro Antimicrobial Susceptibility Testing (AST) Protocol for 2-(4-(3-(3-Nitrobenzoyl)thioureido)benzamido)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Microbiologists, and Drug Discovery Scientists Document Type: Advanced Methodology & Technical Guide

Introduction & Scientific Rationale

The escalating crisis of antimicrobial resistance (AMR) necessitates the continuous development of novel molecular scaffolds. Among these, benzoylthiourea derivatives have emerged as highly potent antimicrobial candidates. This application note details the standardized in vitro antimicrobial susceptibility testing (AST) protocol for a specific, highly functionalized derivative: 2-(4-(3-(3-Nitrobenzoyl)thioureido)benzamido)acetic acid .

Mechanism of Action & Structural Causality

The efficacy of 2-(4-(3-(3-Nitrobenzoyl)thioureido)benzamido)acetic acid is driven by its unique structural moieties, which dictate both its pharmacodynamics and its behavior in in vitro assays:

  • Benzoylthiourea Core: Acts as the primary pharmacophore. The C=S and C=O groups interact via hydrogen bonding with the ATP-binding pocket of bacterial DNA gyrase (Subunit B) and Topoisomerase IV, halting DNA supercoiling and replication [1].

  • 3-Nitrobenzoyl Substitution: The −NO2​ group is a strong electron-withdrawing group (EWG). SAR (Structure-Activity Relationship) studies indicate that EWGs enhance the lipophilicity of the molecule, facilitating superior penetration through the complex peptidoglycan and lipid bilayer of bacterial cell membranes[2].

  • Benzamidoacetic Acid Moiety: Modulates the overall aqueous solubility of the compound while providing additional hydrogen-bond acceptors/donors, ensuring the molecule remains bioavailable in the test medium while maintaining target affinity.

Pathway Visualization

MOA Compound 2-(4-(3-(3-Nitrobenzoyl)thioureido) benzamido)acetic acid Membrane Bacterial Cell Membrane (Enhanced Penetration via -NO2) Compound->Membrane Lipophilic diffusion Target1 DNA Gyrase (Subunit B) Membrane->Target1 Target2 Topoisomerase IV Membrane->Target2 Effect1 Inhibition of DNA Supercoiling Target1->Effect1 Target2->Effect1 Effect2 Halt of DNA Replication Effect1->Effect2 Outcome Bactericidal / Bacteriostatic Effect Effect2->Outcome

Mechanism of action of benzoylthiourea derivatives targeting bacterial DNA replication.

Experimental Design & Self-Validating Controls

To ensure absolute trustworthiness and reproducibility, this protocol adheres to the Broth Microdilution (BMD) standards outlined by the Clinical and Laboratory Standards Institute (CLSI M07) [3] and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) [4].

A robust AST protocol must be a self-validating system. Therefore, the following controls are strictly integrated into the 96-well plate architecture:

  • Sterility Control: Validates that the Cation-Adjusted Mueller-Hinton Broth (CAMHB) is free of contamination.

  • Growth Control: Ensures the bacterial isolate is viable and the medium supports logarithmic growth.

  • Solvent Control (DMSO): Because thiourea derivatives often require Dimethyl Sulfoxide (DMSO) for initial solubilization, a solvent control well (containing the maximum final concentration of DMSO, typically ≤1% ) is mandatory to prove that growth inhibition is caused by the compound, not the solvent.

  • Reference Standard (Quality Control): Testing against established QC strains (e.g., E. coli ATCC 25922) with a known antibiotic (e.g., Ciprofloxacin) ensures the assay mechanics are flawless.

Step-by-Step Methodology: Broth Microdilution Assay

Reagent and Media Preparation
  • Media: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB). The calcium ( 20−25 mg/L ) and magnesium ( 10−12.5 mg/L ) adjustment is critical for outer membrane stability in Gram-negative bacteria and ensures accurate MIC readings.

  • Compound Stock: Dissolve 2-(4-(3-(3-Nitrobenzoyl)thioureido)benzamido)acetic acid in 100% DMSO to create a stock. Causality Note: High concentration stocks minimize the final volume of DMSO transferred to the assay plate, keeping the final DMSO concentration below 1% to prevent solvent-induced bacterial toxicity.

Inoculum Standardization
  • Select 3-5 well-isolated colonies of the test organism from an overnight agar plate.

  • Suspend the colonies in sterile saline ( 0.85% NaCl ) and adjust the turbidity to match a 0.5 McFarland standard (absorbance of 0.08–0.13 at 625 nm). This equates to approximately 1×108 CFU/mL .

  • Dilute this suspension 1:150 in CAMHB to achieve a starting inoculum of ∼1×106 CFU/mL . (When of this is added to of the drug solution in the well, the final target concentration is exactly 5×105 CFU/mL ).

96-Well Plate Setup & Serial Dilution
  • Dispense of CAMHB into columns 2 through 12 of a sterile 96-well U-bottom microtiter plate.

  • Prepare a working solution of the compound in CAMHB at (this will yield a maximum test concentration of after inoculum addition).

  • Add of the working solution to Column 1.

  • Transfer from Column 1 to Column 2, mix by pipetting 3-4 times, and repeat this 2-fold serial dilution up to Column 10. Discard from Column 10.

  • Column 11 serves as the Growth Control (CAMHB + Inoculum only).

  • Column 12 serves as the Sterility Control (CAMHB only).

  • Inoculate Columns 1 through 11 with of the diluted bacterial suspension.

  • Seal the plate with a breathable membrane and incubate at 35∘C±2∘C for 16–20 hours in ambient air.

Workflow Visualization

Workflow Stock Prepare Compound Stock (10.24 mg/mL in DMSO) Dilution 2-Fold Serial Dilution in CAMHB (96-well plate) Stock->Dilution Dilute to working conc. Incubation Incubate Plate (35°C ± 2°C, 16-20 hours) Dilution->Incubation Inoculum Prepare Bacterial Inoculum (0.5 McFarland -> 5x10^5 CFU/mL) Inoculum->Dilution Add 50 µL/well Read Read MIC (Lowest conc. with no visible growth) Incubation->Read

Step-by-step workflow for Broth Microdilution (BMD) assay per CLSI/EUCAST guidelines.

Data Presentation & Interpretation

The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth (assessed via naked eye or spectrophotometric OD at 600 nm).

Below is a standardized data reporting structure for evaluating 2-(4-(3-(3-Nitrobenzoyl)thioureido)benzamido)acetic acid against standard EUCAST/CLSI QC strains.

Bacterial StrainGram TypeExpected MIC Range (Ciprofloxacin QC)Compound MIC ( μg/mL )Interpretation / Notes
Escherichia coli ATCC 25922Negative ExperimentalPrimary Gram-negative QC strain.
Staphylococcus aureus ATCC 29213Positive ExperimentalPrimary Gram-positive QC strain.
Pseudomonas aeruginosa ATCC 27853Negative ExperimentalEvaluates efflux pump susceptibility.
Enterococcus faecalis ATCC 29212Positive ExperimentalTests efficacy against robust cell walls.

Note: The exact MIC for the title compound must be determined empirically. Benzoylthiourea derivatives typically exhibit MICs in the range of depending on the specific bacterial target and membrane permeability [2].

Troubleshooting & Field-Proven Insights

  • Compound Precipitation (The "False Growth" Trap): 2-(4-(3-(3-Nitrobenzoyl)thioureido)benzamido)acetic acid contains multiple aromatic rings, which can lead to precipitation when transitioning from DMSO to aqueous CAMHB. If the compound crashes out of solution, it mimics bacterial turbidity. Solution: Read the plate using a spectrophotometer at 600 nm before incubation (Time 0) and subtract this baseline from the post-incubation reading.

  • The Inoculum Effect: Adding an inoculum significantly higher than 5×105 CFU/mL will artificially inflate the MIC, as the ratio of compound molecules to target DNA gyrase enzymes becomes skewed. Always verify your starting inoculum by plating a 10−3 dilution onto agar for a colony count (target: ∼50 colonies).

  • Edge Effects in 96-Well Plates: Evaporation in the outer wells during the 20-hour incubation can alter the concentration of the compound. Solution: If testing highly sensitive isolates, fill the perimeter wells (Rows A and H, Columns 1 and 12) with sterile water or media and only use the inner 60 wells for the assay.

References

  • Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity Letters in Applied NanoBioScience[Link]

  • Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea Research in Pharmaceutical Sciences (PMC)[Link]

  • M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically Clinical and Laboratory Standards Institute (CLSI)[Link]

  • Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST European Committee on Antimicrobial Susceptibility Testing (EUCAST)[Link]

LC-MS/MS sample preparation for 2-(4-(3-(3-Nitrobenzoyl)thioureido)benzamido)acetic acid metabolite analysis

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the LC-MS/MS Quantitative Analysis of 2-(4-(3-(3-Nitrobenzoyl)thioureido)benzamido)acetic acid and its Putative Metabolites in Biological Matrices

Authored by: Senior Application Scientist, Bioanalytical Division

Abstract and Introduction

The development of novel therapeutics requires robust and reliable bioanalytical methods to characterize their pharmacokinetic (PK) and metabolic profiles. The compound 2-(4-(3-(3-Nitrobenzoyl)thioureido)benzamido)acetic acid (herein referred to as "the analyte") is a novel entity containing multiple functional groups susceptible to metabolic transformation, including a nitroaromatic ring, a thiourea bridge, and a carboxylic acid moiety. Understanding its absorption, distribution, metabolism, and excretion (ADME) is critical for advancing its development.

This application note provides a comprehensive guide and detailed protocols for the quantitative analysis of the analyte and its primary putative metabolites in common biological matrices (plasma, urine, and tissue homogenates) using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodologies described herein are built upon established principles of bioanalytical method validation to ensure data integrity, accuracy, and precision, in line with regulatory expectations.[1][2][3] We will explore multiple sample preparation strategies—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—and provide a rationale for selecting the most appropriate technique based on matrix complexity and analytical objectives.

Analyte & Putative Metabolites: Structures and Properties

Successful method development begins with a thorough understanding of the analyte's physicochemical properties and its likely metabolic fate.

Parent Analyte: 2-(4-(3-(3-Nitrobenzoyl)thioureido)benzamido)acetic acid

  • Key Features:

    • Carboxylic Acid: Expected to have a pKa around 4-5, making it acidic and readily ionized in negative mode ESI.[4]

    • Thiourea Group: A polar functional group that can be a site for metabolism (e.g., desulfuration).[5][6][7]

    • Nitroaromatic Group: An electron-withdrawing group that can undergo metabolic reduction to an amine.[8][9][10]

Primary Putative Metabolites: Metabolism is anticipated to occur via Phase I (reduction) and Phase II (conjugation) pathways.

CompoundFormulaMonoisotopic MassExpected [M-H]⁻Metabolic Pathway
Parent Analyte C₁₇H₁₄N₄O₆S418.0638417.0565-
Metabolite 1 (M1) C₁₇H₁₆N₄O₄S388.0896387.0823Nitro-reduction (-NO₂ → -NH₂)
Metabolite 2 (M2) C₂₃H₂₂N₄O₁₂S594.1010593.0937Glucuronidation of Parent

Principle and Overall Analytical Strategy

The core strategy for this analysis is based on Reversed-Phase Liquid Chromatography (RPLC) for separation, coupled to a triple quadrupole mass spectrometer (QqQ-MS) operating in Multiple Reaction Monitoring (MRM) mode for selective and sensitive quantification.

An internal standard (IS) is a critical component of the workflow.[11][12] Its purpose is to normalize for variations that can occur during sample processing and analysis, such as extraction efficiency, injection volume, and matrix-induced ion suppression or enhancement.[13][14]

Scientist's Note (On Internal Standard Selection): The gold standard is a Stable Isotope-Labeled (SIL) version of the parent analyte (e.g., ¹³C₆- or ¹⁵N₂-labeled). A SIL-IS is chemically identical to the analyte and will co-elute, providing the most accurate correction for all sources of variability.[13] If a SIL-IS is not available, a close structural analog with similar extraction and ionization properties should be used.[12] For this workflow, a potential analog could be the same molecule with the nitro group replaced by a chloro or trifluoromethyl group.

The overall experimental workflow is depicted below.

G cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing Sample Biological Sample (Plasma, Urine, Tissue) Add_IS Spike with Internal Standard (IS) Sample->Add_IS PreTreat Select Pre-Treatment Protocol (PPT, LLE, or SPE) Add_IS->PreTreat Extract Extract Analytes PreTreat->Extract Dry_Recon Evaporate & Reconstitute in Mobile Phase Extract->Dry_Recon LCMS LC-MS/MS Analysis (MRM Mode) Dry_Recon->LCMS Integration Peak Integration & Ratio Calculation (Analyte Area / IS Area) LCMS->Integration Calibration Quantification via Calibration Curve Integration->Calibration Report Generate Report Calibration->Report

Fig 1. Overall bioanalytical workflow.

Materials and Reagents

  • Analytes: Reference standards of the parent compound and any available metabolites.

  • Internal Standard: Stable Isotope-Labeled (SIL) or analog IS.

  • Solvents: LC-MS grade acetonitrile (ACN), methanol (MeOH), water, ethyl acetate, and methyl-tert butyl ether (MTBE).

  • Reagents: Formic acid (≥99%), ammonium hydroxide, and ammonium acetate.

  • Biological Matrix: Blank, drug-free human plasma (K₂EDTA), urine, and tissue from the relevant species.

  • SPE Cartridges: Polymeric reversed-phase (e.g., Waters Oasis HLB, Agilent Bond Elut Plexa) or mixed-mode anion exchange cartridges.

  • Equipment: Centrifuge, 96-well plates, SPE manifold, nitrogen evaporator, analytical balance, vortex mixer, sonicator.

Standard Solutions and Quality Control

Prepare stock solutions of the analyte and IS in DMSO or methanol at 1 mg/mL. Perform serial dilutions in 50:50 ACN:Water to create working solutions for spiking calibration standards (CALs) and quality control (QC) samples.

  • Calibration (CAL) Curve: Prepare a minimum of 8 non-zero CAL standards by spiking blank matrix. The curve must bracket the expected concentration range.[1][15]

  • Quality Control (QC) Samples: Prepare at four levels in blank matrix:

    • LLOQ: Lower Limit of Quantification

    • LQC: Low QC (approx. 3x LLOQ)

    • MQC: Medium QC (mid-range of the curve)

    • HQC: High QC (approx. 80% of the Upper Limit of Quantification)

Sample Preparation Protocols

The choice of sample preparation is a trade-off between speed, cost, and cleanliness. The following decision tree can guide the selection process.

G Start Start: Define Goal Matrix Select Matrix Start->Matrix Goal Primary Need? Matrix->Goal Plasma or Tissue LLE Use Liquid-Liquid Extraction (LLE) Matrix->LLE Urine Throughput High Throughput (>100 samples/day) Goal->Throughput Cleanliness Maximum Cleanliness & Sensitivity Goal->Cleanliness PPT Use Protein Precipitation (PPT) Throughput->PPT Yes SPE Use Solid-Phase Extraction (SPE) Throughput->SPE No Cleanliness->PPT No Cleanliness->SPE Yes

Fig 2. Decision guide for sample preparation.
Protocol 6.1: Protein Precipitation (PPT) for Plasma

This method is fast and effective for high-throughput screening but may result in higher matrix effects.[16]

  • Aliquot 50 µL of plasma sample, CAL, or QC into a 1.5 mL microcentrifuge tube or 96-well plate.

  • Add 10 µL of IS working solution. Vortex briefly.

  • Add 200 µL of cold acetonitrile (ACN) containing 0.1% formic acid.

    • Rationale: ACN is a water-miscible organic solvent that disrupts the hydration shell of proteins, causing them to precipitate out of solution.[16] The 4:1 solvent-to-sample ratio ensures efficient precipitation.

  • Vortex vigorously for 1 minute to ensure complete protein denaturation.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 150 µL of the supernatant to a clean plate or vial.

  • Evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute in 100 µL of the initial LC mobile phase (e.g., 95% Water / 5% ACN with 0.1% Formic Acid). Vortex to mix.

  • Centrifuge and inject into the LC-MS/MS system.

Protocol 6.2: Solid-Phase Extraction (SPE) for Plasma

This method provides a much cleaner extract, reducing ion suppression and improving sensitivity.[17] It is ideal for quantitative validation studies.

  • Pre-treat Sample: Aliquot 100 µL plasma. Add 10 µL of IS. Add 200 µL of 2% formic acid in water and vortex.

    • Rationale: Acidifying the sample neutralizes the carboxylic acid group on the analyte (analyte becomes protonated), maximizing its retention on a reversed-phase sorbent.[17]

  • Condition SPE Plate: Condition a polymeric reversed-phase SPE plate (e.g., Oasis HLB, 30 mg) with 1 mL of MeOH followed by 1 mL of water. Do not let the sorbent go dry.

  • Load Sample: Load the pre-treated sample onto the SPE plate. Apply gentle vacuum or positive pressure to pass the sample through the sorbent at ~1 mL/min.

  • Wash: Wash the sorbent with 1 mL of 5% MeOH in water.

    • Rationale: This removes polar interferences like salts and phospholipids while the analyte of interest remains bound to the sorbent.

  • Elute: Elute the analyte and IS with 2 x 500 µL aliquots of ACN containing 1% ammonium hydroxide.

    • Rationale: The basic elution solvent deprotonates the carboxylic acid, making it more polar and facilitating its release from the non-polar sorbent.

  • Evaporate the eluate to dryness under nitrogen at 40°C.

  • Reconstitute in 100 µL of the initial LC mobile phase, vortex, and inject.

Protocol 6.3: Liquid-Liquid Extraction (LLE) for Urine

LLE is effective for cleaning up urine samples, which can have high salt content.[18] For conjugated metabolites (like M2), a hydrolysis step may be required first.[19][20]

  • To 100 µL of urine, add 10 µL of IS and 50 µL of 1M formic acid to acidify the sample to pH ~3-4.

  • Add 600 µL of an organic extraction solvent (e.g., ethyl acetate or MTBE).

  • Vortex vigorously for 5 minutes.

  • Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate to dryness under nitrogen at 40°C.

  • Reconstitute in 100 µL of initial LC mobile phase, vortex, and inject.

LC-MS/MS Method Parameters

The following are starting parameters and must be optimized empirically for the specific instrument used.

Liquid Chromatography (LC) Conditions
ParameterRecommended Setting
Column C18 Reversed-Phase, e.g., 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL
LC Gradient Time (min)
0.0
0.5
4.0
5.0
5.1
6.0
Mass Spectrometry (MS/MS) Conditions

The analysis should be performed on a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source. Given the acidic nature of the analyte, negative ion mode is the primary choice.

ParameterRecommended Setting
Ionization Mode ESI Negative (-ve)
Ion Source Gas 1 50 psi
Ion Source Gas 2 60 psi
Curtain Gas 35 psi
IonSpray Voltage -4500 V
Temperature 500 °C
Resolution Q1: Unit, Q3: Unit

Hypothetical MRM Transitions (to be optimized):

AnalytePrecursor Ion (Q1) [M-H]⁻Product Ion (Q3)Collision Energy (CE)
Parent 417.1Fragment from nitrobenzoylOptimize (-25 to -45 eV)
M1 (amine) 387.1Fragment from aminobenzoylOptimize (-25 to -45 eV)
M2 (glucuronide) 593.1417.1 (loss of glucuronide)Optimize (-15 to -25 eV)
Internal Standard [M-H]⁻ of ISStable fragment of ISOptimize

Data Analysis and Acceptance Criteria

  • Quantification: Calculate the peak area ratio of the analyte to the IS. Construct a calibration curve by plotting the area ratio against the nominal concentration of the CAL standards using a weighted (1/x² or 1/x) linear regression.

  • Acceptance Criteria: The method should be validated according to regulatory guidelines.[1][3][15]

    • The accuracy of back-calculated CAL standards should be within ±15% of nominal (±20% at LLOQ).

    • The accuracy and precision (%CV) of QC samples should be within ±15% (±20% at LLOQ).

Troubleshooting

IssuePotential CauseSuggested Solution
High Variability Inconsistent sample preparation; IS not tracking analyte.Ensure precise pipetting; re-evaluate IS choice, consider SIL-IS.[12][13]
Low Recovery Incorrect pH during extraction; inefficient elution solvent.Optimize sample pre-treatment pH; screen different SPE elution solvents or LLE solvents.
Poor Peak Shape Column degradation; incompatible reconstitution solvent.Use a guard column; ensure reconstitution solvent is weaker than initial mobile phase.
Ion Suppression Co-eluting matrix components from insufficient cleanup.Use a cleaner sample prep method (e.g., switch from PPT to SPE); adjust chromatography to separate analyte from suppression zone.[2]

References

  • Boston Children's Research. (n.d.). Useful Protocols. Retrieved from [Link]

  • BioPharma Services. (2023, December 11). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. Retrieved from [Link]

  • Agilent Technologies, Inc. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. Retrieved from [Link]

  • SCION Instruments. (2025, April 21). The Role of Internal Standards In Mass Spectrometry. Retrieved from [Link]

  • NorthEast BioLab. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • ResearchGate. (2012, September 29). What is the best precipitation method for MS/MS proteomic analysis of extracellular proteins?. Retrieved from [Link]

  • Agilent Technologies, Inc. (2011, March 21). Extraction of Acidic Drugs from Plasma with Polymeric SPE. Retrieved from [Link]

  • The Drummond Lab. (2015, April 21). Chloroform-methanol extraction of proteins. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation - Guidance for Industry. Retrieved from [Link]

  • Scirp.org. (n.d.). Fast Determination of Benzodiazepines in Human Urine via Liquid-Liquid Extraction with Low Temperature Partitioning and LC-HRMS. Retrieved from [Link]

  • Gebauer, W. et al. (2021). A Toolbox for the Determination of Nitroaromatic Explosives in Marine Water, Sediment, and Biota Samples on Femtogram Levels by GC-MS/MS. PMC. Retrieved from [Link]

  • Reisinger, S. J. et al. (n.d.). Postcolumn Introduction of an Internal Standard for Quantitative LC−MS Analysis. Analytical Chemistry - ACS Publications. Retrieved from [Link]

  • Biotage. (n.d.). Automated Sample Preparation Workflow For Drugs in Urine by LC-MS/MS Using Room Temperature Enzymatic Hydrolysis. Retrieved from [Link]

  • Agilent Technologies, Inc. (n.d.). Drug Analysis in Human Urine Using Agilent Chem Elut S Supported Liquid Extraction by LC/MS/MS. Retrieved from [Link]

  • Agilent Technologies, Inc. (n.d.). Drug Analysis in Human Urine Using Agilent Chem Elut S Supported Liquid Extraction by LC/MS/MS. Retrieved from [Link]

  • Alcaraz, C. et al. (2003, July 16). Determination of Nitroaromatic Compounds in Air Samples at Femtogram Level Using C18 Membrane Sampling and On-Line Extraction with LC−MS. Analytical Chemistry - ACS Publications. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Retrieved from [Link]

  • bioRxiv.org. (2023, June 30). Analytical Method Development for Evaluation of Pharmacokinetics and Tissue Distribution of Thiourea-Based Antivirals through nLC/MS-MS. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. Retrieved from [Link]

  • dtic.mil. (n.d.). Determination of Nitroaromatic, Nitramine, and Nitrate Ester Explosives in Water Using SPE and GC-ECD, Comparison with HPLC. Retrieved from [Link]

  • PubMed. (2012, June 22). Liquid chromatography coupled to tandem mass spectrometry for the residue determination of ethylenethiourea (ETU) and propylenethiourea (PTU) in water. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of Nitroaromatic, Nitramine, and Nitrate Ester Explosives in Water Using SPE and GC-ECD, Comparison with HPLC. Retrieved from [Link]

  • Jenkins, R. et al. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. PMC. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Liquid chromatography coupled to tandem mass spectrometry for the residue determination of ethylenethiourea (ETU) and propylenethiourea (PTU) in water | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of Thiourea in Noodle and Rice Flour by Liquid Chromatography-Mass Spectrometry. Retrieved from [Link]

  • Publisso. (2021, June 30). Ethylenebis(dithiocarbamates) and ethylenethiourea – Determination of ethylenethiourea in urine by LC‑MS/MS. Retrieved from [Link]

  • Kamal, M. M. et al. (2020). An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. PMC. Retrieved from [Link]

  • National Academic Digital Library of Ethiopia. (n.d.). Forensic and Clinical Applications of Solid Phase Extraction. Retrieved from [Link]

  • MDPI. (2023, October 12). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. Retrieved from [Link]

  • Analytical Chemistry - ACS Publications. (n.d.). Rapid, Solid Phase Extraction Technique for the High-Throughput Assay of Darifenacin in Human Plasma. Retrieved from [Link]

  • Abdel-Rehim, M. (n.d.). Solid Phase Microextraction and Related Techniques for Drugs in Biological Samples. PMC. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Amino-3-nitrobenzoyl)benzoic acid. Retrieved from [Link]

  • Preprints.org. (2018, June 5). N-Benzoyl / (4-nitrobenzoyl)-N׳-4-cyanophenyl thioureas. Retrieved from [Link]

  • CompTox Chemicals Dashboard. (2025, October 15). 2-Nitrophenylacetic acid Properties. Retrieved from [Link]

  • Pharmacy Education. (n.d.). Synthesis and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of. Retrieved from [Link]

  • MDPI. (2023, March 16). Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities. Retrieved from [Link]

  • Letters in Applied NanoBioScience. (2025, September 4). Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity. Retrieved from [Link]

  • Saeed, S. et al. (n.d.). Ethyl 2-[3-(4-nitrobenzoyl)thioureido]benzoate. PMC. Retrieved from [Link]

  • PubMed. (2004, August). N-benzoyl-N'-alkylthioureas and their complexes with Ni(II), Co(III) and Pt(II) - crystal structure of 3-benzoyl-1-butyl-1-methyl-thiourea: activity against fungi and yeast. Retrieved from [Link]

Sources

Troubleshooting & Optimization

How to improve aqueous solubility of 2-(4-(3-(3-Nitrobenzoyl)thioureido)benzamido)acetic acid for biological assays

Author: BenchChem Technical Support Team. Date: March 2026

Topic: How to Improve the Aqueous Solubility of 2-(4-(3-(3-Nitrobenzoyl)thioureido)benzamido)acetic acid for Biological Assays

Audience: Researchers, Scientists, and Drug Development Professionals

From the desk of the Senior Application Scientist:

This guide addresses the significant, yet common, challenge of poor aqueous solubility encountered with complex organic molecules like 2-(4-(3-(3-Nitrobenzoyl)thioureido)benzamido)acetic acid. The inherent lipophilicity from its multiple aromatic rings, combined with a polar, ionizable carboxylic acid, creates a compound that is difficult to work with in standard aqueous biological buffers. This document provides a structured, cause-and-effect approach to systematically overcome these solubility hurdles, ensuring the generation of accurate and reproducible data in your biological assays.

Part 1: Frequently Asked Questions (FAQs)

This section addresses initial queries you may have about handling this compound.

Q1: Why is my compound, 2-(4-(3-(3-Nitrobenzoyl)thioureido)benzamido)acetic acid, not dissolving in my aqueous assay buffer?

A1: The molecular structure of your compound contains several features that contribute to poor water solubility. It has three aromatic rings (benzoyl, benzamido portions) which are hydrophobic and tend to self-associate or "stack" in aqueous environments, resisting dissolution.[1] While it possesses a carboxylic acid group, which is ionizable, this group is acidic. In neutral or acidic aqueous buffers (e.g., PBS at pH 7.4), the carboxylic acid remains largely in its protonated, neutral form (-COOH), which is significantly less soluble than its deprotonated, charged form (-COO⁻). This combination of large hydrophobic regions and pH-dependent ionizable groups is a classic recipe for low aqueous solubility.[2][3]

Q2: I managed to dissolve the compound in 100% DMSO, but it crashes out of solution when I dilute it into my cell culture medium. What's happening?

A2: This is a very common phenomenon known as precipitation upon dilution. Dimethyl sulfoxide (DMSO) is a powerful aprotic organic solvent capable of dissolving a wide range of nonpolar and polar compounds.[4] When you create a concentrated stock in 100% DMSO, the compound is comfortably solvated. However, when you introduce a small volume of this DMSO stock into a large volume of aqueous buffer (your assay medium), you dramatically change the solvent environment. The DMSO concentration plummets, and water becomes the primary solvent. Since your compound is poorly soluble in water, it can no longer stay in solution and precipitates out.

Q3: What is the absolute maximum concentration of DMSO I can have in my final assay?

A3: This is critically dependent on your specific biological system (e.g., cell line, enzyme). As a general rule, most cell-based assays can tolerate a final DMSO concentration of up to 0.5% (v/v) without significant cytotoxicity or off-target effects.[4][5] However, some sensitive cell lines or assays may show stress or altered activity at concentrations as low as 0.1%. It is imperative to run a vehicle control experiment, where you add the same final concentration of DMSO (without your compound) to your assay system to determine its baseline effect.[6] For in-vitro assays with purified proteins, higher concentrations (e.g., 2-5%) may be tolerated, but this must be validated.[6][7]

Q4: Are there any alternatives to DMSO if it interferes with my assay?

A4: Yes. If DMSO proves problematic, other co-solvents can be considered, such as ethanol, polyethylene glycol 400 (PEG 400), or N,N-dimethylacetamide (DMA).[8][] However, the most effective strategies often involve moving beyond simple co-solvency. Techniques like pH modification, the use of cyclodextrins, or surfactant-based systems can achieve solubility in predominantly aqueous solutions, minimizing the need for organic co-solvents.[5][][10]

Part 2: Troubleshooting & In-Depth Solubilization Protocols

When standard dilution from a DMSO stock fails, a systematic approach is required. The following strategies are ordered from the simplest and most direct to more advanced formulation techniques.

Strategy 1: pH Modification (Most Recommended First Step)

Scientific Rationale: Your compound has a carboxylic acid moiety, which is an acidic functional group. According to the Henderson-Hasselbalch principle, by raising the pH of the solvent above the compound's pKa, you can deprotonate the carboxylic acid (-COOH → -COO⁻).[11] This introduces a negative charge, dramatically increasing the molecule's interaction with polar water molecules and thereby enhancing its aqueous solubility.[][12][13] This is often the most effective and assay-compatible method for acidic compounds.

  • Initial Preparation: Weigh out the desired amount of your compound into a sterile microcentrifuge tube.

  • Alkaline Solubilization: Add a small volume of a weak base, such as 10-50 mM sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH), dropwise while vortexing. Start with a volume calculated to achieve a high concentration (e.g., 10-20 mM).

  • Ensure Complete Dissolution: Continue to add the basic solution and vortex until the compound is fully dissolved. Gentle warming (37°C) or brief sonication can assist, but be cautious of potential compound degradation with heat.[4]

  • pH Neutralization & Buffering: Once dissolved, add a concentrated buffer (e.g., 10x PBS) and sterile, nuclease-free water to reach your desired final stock concentration (e.g., 1 mM) and a physiologically compatible pH (e.g., 7.4 - 8.0).

  • Final pH Check: Crucially, check the final pH of your stock solution with a calibrated pH meter. Adjust if necessary with dilute HCl or NaOH. The final pH should be compatible with your assay conditions.

  • Sterile Filtration: Filter the stock solution through a 0.22 µm syringe filter to ensure sterility and remove any micro-particulates.

  • Storage: Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Trustworthiness Check: Always include a vehicle control in your experiment that has undergone the same pH adjustment and dilution steps to account for any effects of the altered pH or salt concentration on your assay.

Strategy 2: Co-Solvent Systems

Scientific Rationale: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[] This reduction in polarity lowers the energy penalty required to create a cavity for the hydrophobic compound in the solvent, thereby increasing solubility.[][14] This method is useful when pH modification is not feasible or is insufficient on its own.

Co-SolventTypical Final Conc. LimitProperties & Considerations
DMSO < 0.5%Excellent solubilizing power, but can be toxic to cells and interfere with some assays.[4]
Ethanol < 1%Less toxic than DMSO, but also generally a weaker solvent for highly lipophilic compounds.
PEG 400 1-5%Low toxicity, often used in pre-clinical formulations. Can be viscous.
DMA < 0.5%Strong solvent, similar in power to DMSO. Use with caution and verify cell tolerance.[8]
  • Prepare High-Concentration Stock: Dissolve the compound in 100% DMSO (or another suitable co-solvent) to the highest possible concentration (e.g., 50 mM).[4]

  • Perform Serial Dilutions in 100% Co-Solvent: Instead of diluting directly into the aqueous buffer, perform your serial dilutions in 100% DMSO.[6] This ensures the compound remains dissolved at each concentration step.

  • Final "Spike-in" Dilution: Add a small, consistent volume of each DMSO dilution directly to the final assay plate/tube containing the aqueous medium. For example, add 1 µL of each DMSO stock to 99 µL of assay medium to achieve a 1:100 dilution and a final DMSO concentration of 1%.

  • Mix Immediately: Ensure rapid and thorough mixing upon addition to the aqueous phase to minimize localized high concentrations that can trigger precipitation.

Strategy 3: Cyclodextrin Inclusion Complexes

Scientific Rationale: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[10] They can encapsulate poorly soluble "guest" molecules, like your compound, within their hydrophobic core. This forms a water-soluble "inclusion complex," effectively shielding the hydrophobic part of the molecule from the aqueous environment and dramatically increasing its apparent solubility.[13][15][16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used due to its high aqueous solubility and low toxicity.[10][13]

G cluster_0 Aqueous Environment Compound Poorly Soluble Compound (Hydrophobic) Complex Soluble Inclusion Complex Compound->Complex + CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Core) CD->Complex Encapsulation

Caption: Cyclodextrin encapsulates a hydrophobic compound, increasing its aqueous solubility.

  • Prepare CD Solution: Prepare a concentrated solution of HP-β-CD (e.g., 20-40% w/v) in your desired aqueous buffer. Warm the solution slightly (40-50°C) to aid dissolution of the cyclodextrin.

  • Add Compound: Add the solid, powdered form of your compound directly to the pre-warmed CD solution.

  • Complexation: Mix the suspension vigorously. This can be done by sonicating for 30-60 minutes or by shaking/stirring overnight at room temperature. The solution should clarify as the inclusion complex forms.

  • Remove Undissolved Compound: Centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any remaining, undissolved compound.

  • Quantify Concentration: Carefully collect the supernatant. The concentration of the solubilized compound in this supernatant must be accurately determined via a validated analytical method (e.g., HPLC-UV, LC-MS) before use in biological assays.

  • Vehicle Control: The appropriate vehicle control for this method is the same concentration of HP-β-CD in buffer that has been processed in the same manner.

Part 3: Decision-Making Workflow & Summary

Choosing the right strategy depends on your specific assay constraints and the properties of the compound. Use the following workflow to guide your decision.

G start Start: Compound Precipitates in Aqueous Buffer prep_dmso Prepare 10-50 mM Stock in 100% DMSO start->prep_dmso check_acid Does compound have ionizable acidic/basic group? (Yes, Carboxylic Acid) prep_dmso->check_acid ph_mod Strategy 1: pH Modification (Prepare basic stock) check_acid->ph_mod Yes cosolvent Strategy 2: Co-Solvent Systems (e.g., Step-wise dilution) check_acid->cosolvent No ph_success Solubility Achieved? ph_mod->ph_success assay Proceed to Assay (with pH-matched vehicle control) ph_success->assay Yes ph_success->cosolvent No / Assay Incompatible cosolvent_success Solubility Achieved? cosolvent->cosolvent_success cosolvent_success->assay Yes cyclodextrin Strategy 3: Cyclodextrin Inclusion (Use HP-β-CD) cosolvent_success->cyclodextrin No / Co-solvent limit too low cyclo_success Solubility Achieved? cyclodextrin->cyclo_success cyclo_success->assay Yes end Consult Formulation Specialist cyclo_success->end No

Caption: Decision tree for selecting the appropriate solubilization strategy.

StrategyMechanismProsConsBest For...
pH Modification Ionization of the carboxylic acid group to a charged carboxylate.[12][17]Simple, effective for ionizable compounds, uses minimal organic solvent.[]Only works for ionizable compounds; requires careful pH control; may not be compatible with all assays.First-line approach for acidic or basic compounds like the one .
Co-solvents Reduces the polarity of the bulk solvent.[8][]Easy to prepare; widely used and understood.[18]Potential for cytotoxicity and assay interference; risk of precipitation upon dilution.[4][6]When pH modification fails or is not applicable, and the assay can tolerate low percentages of organic solvent.
Cyclodextrins Encapsulation of the hydrophobic molecule within a CD cavity.[10][16]High solubilization capacity; low toxicity; can improve compound stability.[10][19]Requires quantification of final concentration; may alter compound bioavailability/potency if binding is too strong.Difficult-to-solubilize, hydrophobic compounds where co-solvents are not viable.

By applying these principles and protocols systematically, you can overcome the solubility challenges presented by 2-(4-(3-(3-Nitrobenzoyl)thioureido)benzamido)acetic acid, enabling the reliable and accurate execution of your critical biological assays.

References
  • Chaudhary, A., et al. (2023, March 13). Solubility enhancement techniques: A comprehensive review. World Journal of Advanced Research and Reviews. [Link]

  • Saeed, S., et al. (2010). Ethyl 2-[3-(4-nitrobenzoyl)thioureido]benzoate. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Al-kassas, R., et al. (2022). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. PMC. [Link]

  • Pop, C. A., & Fizeșan, I. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. [Link]

  • PubChem. 2-(4-Amino-3-nitrobenzoyl)benzoic acid. [Link]

  • ResearchGate. (2025, July 8). Formulation strategies for poorly soluble drugs. [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

  • Higashi, K. (2014, January 28). Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility. Taylor & Francis Online. [Link]

  • Bárcena, M., et al. (2019, March 9). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. MDPI. [Link]

  • In-suk, Y., et al. (2023, September 19). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. MDPI. [Link]

  • J. Paß, V., et al. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different.... PMC. [Link]

  • Zhang, X., & Chen, J. (2015). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research. [Link]

  • Kawabata, Y., et al. (2011, February 23). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2025, August 5). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. [Link]

  • GE Healthcare Life Sciences. (2011, October 15). Buffer and sample preparation for direct binding assay in 2% DMSO. [Link]

  • Tsume, Y., et al. (2021, August 24). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. Molecular Pharmaceutics. [Link]

  • Swain, S. S., & Sahu, P. K. (2024, February 29). A review on solubility enhancement technique for pharmaceutical drugs. GSC Online Press. [Link]

  • Taylor & Francis Online. (2022, November 16). New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. [Link]

  • ResearchGate. (2025, November 11). Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. [Link]

  • Hussain, A., et al. (2021, May 20). Synthesis and α-Glucosidase Inhibition Activity of 2-[3-(Benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e][8][20]thiazin-2-yl]-N-arylacetamides: An In Silico and Biochemical Approach. MDPI. [Link]

  • Williams, H. D., & Pouton, C. W. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]

  • Saokham, P., & Loftsson, T. (2020, June 20). Cyclodextrin inclusion complexation and pharmaceutical applications. ScienceAsia. [Link]

  • Vadlamudi, M. K., & Kulkarni, S. B. (2014). Insoluble drug delivery strategies: review of recent advances and business prospects. PMC. [Link]

  • NextSDS. 2-(2-nitrobenzenesulfonamido)acetic acid — Chemical Substance Information. [Link]

  • Gidwani, B., & Vyas, A. (2025, July 20). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. [Link]

  • Patel, R. K., et al. (2025, June 25). Revolutionizing drug formulation: Advanced approaches for enhancing solubility. International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]

  • Di, L., & Kerns, E. H. (2006, May 10). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. [Link]

Sources

Technical Support Center: Troubleshooting NMR Peak Broadening in 2-(4-(3-(3-Nitrobenzoyl)thioureido)benzamido)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common analytical challenge: peak broadening in the Nuclear Magnetic Resonance (NMR) spectra of 2-(4-(3-(3-Nitrobenzoyl)thioureido)benzamido)acetic acid. This document moves beyond a simple checklist to offer a logical, scientifically-grounded workflow for diagnosing and resolving this issue.

Understanding the Molecule: A Complex System

2-(4-(3-(3-Nitrobenzoyl)thioureido)benzamido)acetic acid is a molecule with several structural features that can contribute to complex NMR spectra. Its multiple aromatic rings, amide and thiourea functionalities, and carboxylic acid group create possibilities for restricted bond rotation, aggregation through hydrogen bonding, and varied solubility characteristics. These intrinsic properties are often at the root of peak broadening issues.

Frequently Asked Questions (FAQs)

Q1: Why are the peaks in my ¹H NMR spectrum of 2-(4-(3-(3-Nitrobenzoyl)thioureido)benzamido)acetic acid broad and poorly resolved?

A1: Peak broadening in your compound's NMR spectrum can stem from a variety of factors, ranging from suboptimal sample preparation to the inherent chemical dynamics of the molecule. The most common culprits include poor sample solubility, aggregation at high concentrations, the presence of paramagnetic impurities, and chemical exchange phenomena on the NMR timescale.[1][2] A systematic approach, as outlined in this guide, is the most effective way to identify and address the specific cause.

Q2: I've tried diluting my sample, but the peaks are still broad. What should I try next?

A2: If dilution doesn't resolve the issue, the problem may not be simple concentration-dependent aggregation. The next logical steps are to investigate solvent effects and the possibility of chemical exchange. Trying a different deuterated solvent, particularly one that can disrupt hydrogen bonds like DMSO-d₆, is a good strategy.[3] Additionally, performing variable temperature (VT) NMR experiments can help determine if dynamic processes like conformational exchange are at play.

Q3: Could the issue be with the NMR spectrometer itself?

A3: While less common with modern, well-maintained instruments, poor shimming of the magnetic field is a frequent cause of broad peaks.[1][4] Always ensure the spectrometer is properly shimmed before acquiring your spectrum. An unstable lock on the deuterium signal of the solvent can also lead to distorted and broad lines.[1]

Comprehensive Troubleshooting Guide

This guide is structured to walk you through a logical troubleshooting process, from the simplest and most common issues to more complex, molecule-specific phenomena.

Foundational Checks: Sample Preparation and Spectrometer Setup

Before delving into complex chemical explanations, it's crucial to ensure your basic experimental setup is sound. Errors in sample preparation are a very common source of poor-quality NMR spectra.

1.1. Sample Concentration and Solubility

  • The Problem: Overly concentrated samples can lead to increased viscosity and promote intermolecular interactions, such as aggregation, which restricts molecular tumbling and broadens NMR signals.[1] Conversely, undissolved microscopic particles in a sample create inhomogeneities in the magnetic field, also resulting in peak broadening.[5][6]

  • The Solution:

    • Optimal Concentration: For ¹H NMR of small molecules, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typically recommended.[5][6]

    • Ensure Complete Dissolution: Visually inspect your sample against a light source to ensure no particulate matter is present. If solubility is an issue, consider gentle heating or sonication. If the sample remains insoluble, a different deuterated solvent is necessary.[1]

    • Filtration: To remove any fine, suspended particles, filter your sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[5]

1.2. Choice of Deuterated Solvent

  • The Problem: The solvent plays a critical role in NMR spectroscopy. An inappropriate solvent can lead to poor solubility, and the solvent's viscosity can affect the rate of molecular tumbling, influencing peak width.[7] Furthermore, interactions between the solvent and your molecule can alter chemical shifts and resolution.[8][9]

  • The Solution:

    • Solvent Selection: Common solvents for organic molecules include CDCl₃, DMSO-d₆, and Acetone-d₆. For a molecule like 2-(4-(3-(3-Nitrobenzoyl)thioureido)benzamido)acetic acid, which has hydrogen-bonding capabilities, a solvent like DMSO-d₆ can be particularly effective at disrupting aggregation.[3]

    • Solvent Purity: Ensure you are using high-purity deuterated solvents, as impurities can introduce extraneous peaks and, in some cases, cause broadening.

Solvent Common Uses Potential Benefits for this Molecule
CDCl₃ General-purpose for many organic compounds.Good for initial screening if solubility permits.
DMSO-d₆ Excellent for dissolving polar compounds and amides.Can disrupt hydrogen bonding and aggregation.
Acetone-d₆ Good for a wide range of organic molecules.Can provide different chemical shifts and resolution.

1.3. Paramagnetic Impurities

  • The Problem: The presence of even trace amounts of paramagnetic species, such as dissolved molecular oxygen or metal ions, can cause significant line broadening.[10][11] Paramagnetic substances have unpaired electrons that create fluctuating local magnetic fields, leading to rapid relaxation of nearby nuclei and, consequently, broader NMR signals.[12][13]

  • The Solution:

    • Degassing: To remove dissolved oxygen, the most common paramagnetic impurity, use the freeze-pump-thaw technique.[14] This involves freezing the sample in liquid nitrogen, evacuating the headspace under vacuum, and then thawing the sample. Repeating this cycle 3-4 times is recommended.

    • Chelating Agents: If metallic impurities are suspected (e.g., from residual catalysts), adding a small amount of a chelating agent like EDTA can sometimes help, although this may complicate the spectrum.

Investigating Molecular Dynamics: Chemical Exchange

If the foundational checks do not resolve the peak broadening, the cause may be intrinsic to the molecule's dynamic behavior in solution. Chemical exchange occurs when a nucleus moves between two or more different magnetic environments.[15] If the rate of this exchange is on the same timescale as the NMR experiment, significant peak broadening will be observed.[16]

2.1. Conformational Isomerism and Restricted Rotation

  • The Problem: The amide and thiourea bonds in your molecule have a significant degree of double-bond character, which can lead to restricted rotation. This can result in the presence of different rotational isomers (rotamers) that are slowly interconverting on the NMR timescale.[17] This slow exchange between different conformations is a classic cause of broad peaks.

  • The Solution: Variable Temperature (VT) NMR

    • Protocol: Acquire a series of ¹H NMR spectra at different temperatures. For example, you could start at room temperature (e.g., 25 °C) and incrementally increase the temperature to 60 °C or higher (solvent permitting).

    • Interpreting the Results:

      • Peaks Sharpen at Higher Temperatures: This is indicative of an intermediate exchange rate at room temperature. As the temperature increases, the rate of conformational exchange also increases, moving into the "fast exchange" regime. In this regime, the spectrometer detects a single, sharp, time-averaged signal.

      • Peaks Sharpen at Lower Temperatures: If the peaks sharpen upon cooling, it suggests that you are slowing the exchange down into the "slow exchange" regime, where you may be able to resolve distinct signals for each conformer.

2.2. Aggregation and Hydrogen Bonding

  • The Problem: The amide, thiourea, and carboxylic acid groups in your molecule are all capable of participating in hydrogen bonding. This can lead to the formation of dimers or larger aggregates, especially at higher concentrations.[18][19] The formation of these larger species slows down molecular tumbling, leading to broader peaks.

  • The Solution: Dilution Studies and Solvent Modification

    • Dilution Protocol: Prepare a series of samples at progressively lower concentrations (e.g., 50 mM, 25 mM, 10 mM, 5 mM) and acquire ¹H NMR spectra for each. A significant sharpening of the peaks upon dilution is a strong indicator of concentration-dependent aggregation.

    • Solvent Modification: As mentioned earlier, using a hydrogen-bond-disrupting solvent like DMSO-d₆ can help break up these aggregates.[3] You can also try adding a small amount of a deuterated alcohol, like methanol-d₄, to a solvent like CDCl₃ to help disrupt hydrogen bonding.

Visualizing the Troubleshooting Workflow

The following diagram illustrates the logical flow of the troubleshooting process described above.

Caption: A flowchart for troubleshooting broad NMR peaks.

Experimental Protocols

Protocol 1: Variable Temperature (VT) NMR
  • Prepare a sample of 2-(4-(3-(3-Nitrobenzoyl)thioureido)benzamido)acetic acid in a suitable deuterated solvent (e.g., DMSO-d₆) at a moderate concentration (e.g., 10-20 mM).

  • Ensure the spectrometer is equipped with a variable temperature unit.

  • Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K), ensuring proper shimming.

  • Increase the temperature in increments of 10 K (e.g., to 308 K, 318 K, 328 K, etc.), allowing the sample to equilibrate for 5-10 minutes at each new temperature.

  • Re-shim the spectrometer at each temperature and acquire a ¹H NMR spectrum.

  • Compare the linewidths of the peaks across the different temperatures.

Protocol 2: Dilution Study
  • Prepare a stock solution of your compound at the highest practical concentration in your chosen deuterated solvent.

  • Prepare a series of dilutions from this stock solution (e.g., a 1:2, 1:5, and 1:10 dilution).

  • Transfer each sample to a separate, clean NMR tube.

  • Acquire a ¹H NMR spectrum for each sample under identical experimental conditions (number of scans, receiver gain, etc.).

  • Compare the peak shapes and linewidths across the series of dilutions.

By systematically applying these troubleshooting steps, you can effectively diagnose the cause of peak broadening in your NMR spectra of 2-(4-(3-(3-Nitrobenzoyl)thioureido)benzamido)acetic acid and obtain high-quality data for your research.

References

  • University of Wisconsin-Madison, Department of Chemistry. Troubleshooting ¹H NMR Spectroscopy. [Link]

  • University of Ottawa, NMR Facility Blog. Resolution in NMR Spectroscopy. [Link]

  • NESG. NMR sample preparation guidelines. [Link]

  • Bothner-By, A. A., & Glick, R. E. (1957). Solvent Effects in Nuclear Magnetic Resonance Spectra. The Journal of Chemical Physics, 26(6), 1651-1654.
  • Nuclear Magnetic Resonance Labs. SG Sample Prep. [Link]

  • Gogoll, A., & Stålnacke, C. (2009). Computational Analysis of Solvent Effects in NMR Spectroscopy.
  • Franks, W. T., et al. (2012). Site-Resolved Measurement of Microsecond-to-Millisecond Conformational-Exchange Processes in Proteins by Solid-State NMR Spectroscopy. Journal of the American Chemical Society, 134(38), 15869-15877.
  • Suslick, K. S. (2012). Paramagnetic NMR.
  • Iowa State University, Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Williamson, M. (2012). Chemical Exchange. Protein NMR.
  • ResearchGate. Role of Paramagnetic Impurities and Surface Roughness on NMR Relaxation Times: Insights from Molecular Dynamics Simulations | Request PDF. [Link]

  • Yonezawa, T., Morishima, I., & Takeuchi, K. (1967). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. Bulletin of the Chemical Society of Japan, 40(8), 1807-1813.
  • Laszlo, P. (2007). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Progress in Nuclear Magnetic Resonance Spectroscopy, 3, 207-314.
  • Becerra, D., et al. (2023). Role of Paramagnetic Impurities and Surface Roughness on NMR Relaxation Times: Insights from Molecular Dynamics Simulations. The Journal of Physical Chemistry C, 127(38), 19301-19312.
  • Stetz, M. A., et al. (2024). Beyond slow two-state protein conformational exchange using CEST: applications to three-state protein interconversion on the millisecond timescale. Journal of Biomolecular NMR, 78(1), 1-13.
  • About paragnetic impurities, inorganic salts, bad workups, etc. and their impact on small-molecule NMR spectra. (2011).
  • Thapa, P., & Vaden, T. D. (2021). Removal of Paramagnetic Ions Prior to Analysis of Organic Reactions in Aqueous Solutions by NMR Spectroscopy. ACS Omega, 6(22), 14261-14266.
  • TutorChase. Why might an NMR spectrum show broad peaks? [Link]

  • Sussex Figshare. Development of NMR tools to investigate aggregation phenomena. [Link]

  • Bédard, S., et al. (2018). Probing Conformational Exchange in Weakly Interacting, Slowly Exchanging Protein Systems via Off-Resonance R1ρ Experiments: Application to Studies of Protein Phase Separation. Journal of the American Chemical Society, 140(2), 701-710.
  • Weininger, L., et al. (2018). Conformational exchange of aromatic side chains by 1H CPMG relaxation dispersion. Journal of Biomolecular NMR, 70(4), 233-243.
  • Chemistry Stack Exchange. 1H NMR Broad peaks. [Link]

  • Malm, E., et al. (2022).
  • Lu, S., et al. (2025). Inertial Agitation in an NMR Magnet: Real-Time Monitoring of Protein Aggregation at High Resolution. Journal of the American Chemical Society.
  • Mao, D., et al. (2010). An NMR study of macromolecular aggregation in a model polymer-surfactant solution. The Journal of Chemical Physics, 132(2), 024903.
  • Chemistry LibreTexts. 27.2: Line-Width Differences in NMR. [Link]

  • ResearchGate. How to avoid a broad signal in H-NMR spectra due to self-aggregation between analyte molecules? [Link]

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  • mediaTUM. Biochemical and NMR Characterization of Aggregating Proteins and their Interactions with Molecular Chaperones. [Link]

  • Basic NMR Theory; an Introduction.
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Overcoming DMSO precipitation issues with 2-(4-(3-(3-Nitrobenzoyl)thioureido)benzamido)acetic acid in cell culture

Author: BenchChem Technical Support Team. Date: March 2026

Compound in Focus: 2-(4-(3-(3-Nitrobenzoyl)thioureido)benzamido)acetic acid Target Audience: Researchers, Assay Biologists, and Drug Development Scientists

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with late-stage drug candidates crashing out of solution during in vitro assay preparation. The compound —2-(4-(3-(3-Nitrobenzoyl)thioureido)benzamido)acetic acid—presents a "perfect storm" of solubility challenges.

Below is an in-depth, causality-driven troubleshooting guide designed to help you transition this highly crystalline molecule from a DMSO stock into aqueous cell culture media without precipitation.

Part 1: Diagnostic FAQs – Understanding the Mechanism

Q: Why does this specific compound precipitate so aggressively when diluted from DMSO into DMEM or RPMI? A: The precipitation is driven by a severe thermodynamic penalty when transitioning from a low-dielectric solvent (DMSO) to a high-dielectric aqueous environment[1]. Structurally, this molecule contains a nitrobenzoyl group and a thiourea linker. Thiourea derivatives are notoriously lipophilic and form highly stable, rigid intermolecular hydrogen-bond networks, leading to a massive crystal lattice energy[2]. When the DMSO stock hits the aqueous media, the hydrophobic effect forces the aromatic and thiourea cores to aggregate instantly before the molecule can disperse[3].

Q: The molecule has an acetic acid group (a carboxylic acid). Shouldn't this make it water-soluble? A: Theoretically, yes. The acetic acid moiety has a pKa of approximately 4.5, meaning it should be ionized and soluble at a physiological pH of 7.4. However, unbuffered DMSO stocks can cause localized pH drops at the exact microscopic site of dilution[4]. If the local pH drops below the pKa during that critical fraction of a second, the carboxylic acid protonates, neutralizing the molecule's only hydrophilic handle and triggering immediate crystallization.

Q: Does the final DMSO concentration dictate solubility, or is the method of addition more important? A: The method of addition is far more critical. "Solvent shock" occurs when a highly concentrated stock (e.g., 50 mM) is directly spiked into cold or room-temperature media. The localized concentration of the compound exceeds its kinetic solubility threshold, causing irreversible nucleation[4]. Once the thiourea crystals form, they will not redissolve, even if the final theoretical concentration is well within the molecule's solubility limit[1].

Part 2: Troubleshooting Workflows & Solubilization Strategies

Q: My compound crashes out immediately upon touching the media. What is the most reliable first-line strategy? A: The gold standard for highly lipophilic, rigid molecules is pre-complexation with 2-Hydroxypropyl- β -cyclodextrin (HP- β -CD)[5]. HP- β -CD features a hydrophobic internal cavity that physically encapsulates the lipophilic nitrobenzoyl-thiourea core, while its hydroxyl-rich exterior maintains excellent aqueous solubility. This prevents the compound molecules from interacting with each other and forming a crystal lattice[5].

G Stock 100% DMSO Stock (10-50 mM) Direct Direct Addition to Cold Media Stock->Direct Standard Method HPBCD Pre-complex with HP-β-CD Carrier Stock->HPBCD Optimization Precip Solvent Shock & Precipitation Direct->Precip Hydrophobic Aggregation Warm Pre-warm Media to 37°C HPBCD->Warm Stepwise Dropwise Addition with Vortexing Warm->Stepwise Soluble Stable Aqueous Solution (<0.5% DMSO) Stepwise->Soluble Kinetic Stabilization

Thermodynamic pathways of thiourea precipitation vs. kinetic solubilization.

Q: I cannot use cyclodextrins due to downstream assay interference (e.g., cholesterol depletion). How can I leverage the molecule's own structure to improve solubility? A: You must exploit the acetic acid moiety via an "In Situ pH Shift." By pre-treating your DMSO stock with a stoichiometric equivalent of a mild base, you force the compound into its sodium salt form before it touches the aqueous media[4]. This dramatically increases its polarity and prevents the protonation-driven crash.

Workflow N1 10 mM Stock (in DMSO) N2 Add 1 eq. NaOH (Deprotonation) N1->N2 N3 Aliquot into Warm Carrier N2->N3 N4 Dilute into HEPES Media N3->N4

Step-by-step workflow for pH-assisted in situ salt formation and dilution.

Part 3: Validated Experimental Protocols

To ensure scientific integrity, do not simply mix reagents; follow these self-validating systems to guarantee your compound remains in solution.

Protocol A: Carrier-Mediated Solubilization using HP- β -CD

Use this protocol for standard viability, proliferation, or reporter assays where cyclodextrins are well-tolerated.

  • Prepare the Carrier Solution: Dissolve HP- β -CD in your basal cell culture media (e.g., DMEM) to a final concentration of 10% (w/v). Filter sterilize through a 0.22 µm PES membrane.

  • Prepare the Master Stock: Dissolve 2-(4-(3-(3-Nitrobenzoyl)thioureido)benzamido)acetic acid in 100% anhydrous, cell-culture grade DMSO to create a 10 mM master stock.

  • Create the Intermediate Complex: Add 10 µL of the 10 mM DMSO stock dropwise into 90 µL of the 10% HP- β -CD media while vortexing continuously at medium speed. You now have a 1 mM intermediate stock in 10% DMSO / 9% HP- β -CD. Incubate at 37°C for 15 minutes to allow thermodynamic complexation[5].

  • Final Dilution: Pre-warm your complete assay media (containing FBS) to 37°C. Add the intermediate stock dropwise to the pre-warmed media to reach your final assay concentration (e.g., a 1:100 dilution yields 10 µM compound, 0.1% DMSO, and 0.09% HP- β -CD).

  • Self-Validation Check: Measure the optical density (OD) of the final media at 600 nm using a spectrophotometer. An OD600​>0.05 compared to a vehicle-control blank indicates the presence of micro-precipitates. If the OD is baseline, the compound is successfully solubilized.

Protocol B: In Situ Salt Formation via pH Shift

Use this protocol if cyclodextrins interfere with your specific cell line or receptor target.

  • Prepare the Master Stock: Dissolve the compound in 100% DMSO to a concentration of 10 mM.

  • Deprotonation: Add 1.1 molar equivalents of 1M aqueous NaOH directly to the DMSO stock. (For 1 mL of 10 mM stock, add 11 µL of 1M NaOH). Vortex vigorously for 30 seconds. The solution may slightly change color as the carboxylate salt forms.

  • Buffer the Media: Ensure your target cell culture media is supplemented with 10–25 mM HEPES buffer to prevent the NaOH from spiking the overall media pH[4]. Pre-warm this media to 37°C.

  • Step-wise Addition: While swirling the warmed media, add the basified DMSO stock dropwise.

  • Self-Validation Check: Immediately monitor the pH of the final media using a micro-pH probe. The addition of the basified stock should not shift the overall media pH by more than 0.1 units. Next, examine the media under a phase-contrast microscope at 20X magnification; the absence of needle-like thiourea crystals confirms successful kinetic stabilization.

Part 4: Quantitative Solubilization Data

The following table summarizes the expected performance of various solubilization strategies for highly lipophilic thiourea derivatives in standard cell culture media (e.g., DMEM + 10% FBS).

Solubilization StrategyEst. Max Final ConcentrationFinal DMSO %Cellular Toxicity RiskBest Application / Use Case
Direct Dilution (Cold) < 1 µM0.1% - 0.5%LowHighly potent biochemical assays only.
Pre-warmed Media + Vortexing ~ 5 - 10 µM0.5%LowRoutine screening of low-dose compounds.
HP- β -CD Complexation ~ 50 - 100 µM0.1% - 0.5%Low to Moderate*High-dose viability assays; Avoid in lipid assays.
In Situ Salt Formation (NaOH) ~ 100 - 200 µM0.5%LowAssays requiring native compound without carriers.
BSA/Serum Pre-Spiking ~ 20 - 50 µM0.2%LowSerum-tolerant cell lines (e.g., HepG2, A549).

References

  • ResearchGate. "How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?". ResearchGate Q&A Forum.[Link]

  • Biointerface Research in Applied Chemistry. "Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity". Biointerface Research. [Link]

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Refining mobile phase gradients for optimal resolution of 2-(4-(3-(3-Nitrobenzoyl)thioureido)benzamido)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chromatographic analysis of 2-(4-(3-(3-Nitrobenzoyl)thioureido)benzamido)acetic acid . This complex molecule presents unique analytical challenges due to its mixed-polarity structural motifs: an ionizable carboxylic acid, a highly polarizable thiourea linkage, and hydrophobic aromatic rings.

This guide is designed for analytical scientists and drug development professionals to troubleshoot, refine, and validate mobile phase gradients for optimal peak resolution.

Part 1: Analyte Chemistry & Chromatographic Causality

To achieve optimal resolution, we must first understand the causality behind the molecule's interaction with the stationary and mobile phases [1]:

  • The Acetic Acid Moiety (pKa ~3.5): If the mobile phase pH is near the pKa, the molecule exists in a dynamic equilibrium between its neutral and anionic states, leading to severe peak broadening and split peaks. The pH must be strictly controlled at least 1.5 units below the pKa (pH 2.0) to ensure 99% protonation [2].

  • The Thioureido Linkage: Thiourea derivatives exhibit strong hydrogen-bonding capabilities and can interact with trace metals or unendcapped silanols in silica-based columns, causing peak tailing [4].

  • The Nitrobenzoyl Group: Highly hydrophobic and UV-active, this group dictates the strong retention on reversed-phase (RP) C18 columns, necessitating a carefully optimized organic gradient to elute the compound efficiently without co-eluting with synthetic precursors.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why am I observing severe peak tailing and shifting retention times for this compound? Causality & Solution: This is a hallmark of secondary interactions and partial ionization. The carboxylic acid group is ionizing because your mobile phase pH is likely unbuffered or too close to pH 3.5. Furthermore, the thiourea group is interacting with active silanols on your column. Action: Switch to a highly end-capped C18 column or a mixed-mode phase (e.g., Primesep P). Buffer your aqueous mobile phase (Mobile Phase A) with 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic acid to strictly maintain a pH of 2.0–2.5, forcing the analyte into a single, neutral hydrophobic state [2].

Q2: My target compound is co-eluting with its synthetic precursor, 4-aminobenzamidoacetic acid. How do I resolve them? Causality & Solution: 4-aminobenzamidoacetic acid is significantly more polar than the fully assembled nitrobenzoyl-thioureido product. If they are co-eluting, your gradient slope (%B increase per minute) is too steep, forcing both compounds off the column simultaneously. Action: You need to "stretch out" the gradient. Calculate the exact percentage of organic solvent (%B) at which the compounds elute. Create a segmented gradient that slows down the rate of organic increase (e.g., 1–2% B/min) specifically across that elution window [3].

Q3: How do I ensure my gradient method is reproducible across different HPLC systems? Causality & Solution: Different HPLC pumps have different gradient delay volumes (dwell volumes), meaning the time it takes for the programmed solvent mixture to reach the column head varies. Action: Always measure the dwell volume of your system. Incorporate an initial isocratic hold at the starting gradient conditions (e.g., 5% B for 2 minutes) to ensure the column is fully equilibrated with the initial mobile phase before the gradient reaches the column head.

Part 3: Self-Validating Troubleshooting Protocol

Workflow: Segmented Gradient Refinement for Complex Thioureas

This step-by-step methodology incorporates built-in validation checks to ensure the system is self-correcting.

Step 1: System Suitability and pH Control

  • Prepare Mobile Phase A: HPLC-grade Water with 0.1% TFA (Verify pH is ~2.0 using a calibrated pH meter).

  • Prepare Mobile Phase B: HPLC-grade Acetonitrile with 0.1% TFA.

  • Validation Check: Inject a neutral void volume marker (e.g., Uracil). If the peak is asymmetrical, troubleshoot the column hardware before proceeding.

Step 2: Linear Scouting Gradient Execution

  • Program a linear scouting gradient: 5% B to 100% B over 20 minutes (Gradient time, tG​ ).

  • Set flow rate to 1.0 mL/min and column temperature to 30°C to reduce mobile phase viscosity and improve mass transfer.

  • Inject the sample mixture containing 2-(4-(3-(3-Nitrobenzoyl)thioureido)benzamido)acetic acid and its impurities.

  • Record the retention time ( tR​ ) of the target analyte.

Step 3: Elution Composition Calculation

  • Calculate the actual %B at which the target analyte eluted. Formula: %Belution​=%Binitial​+(tG​tR​−tD​−t0​​)×Δ%B

    (Where tD​ is dwell time, and t0​ is column dead time).

  • Validation Check: Ensure the calculated %Belution​ aligns with the pump's mixing profile by reviewing the baseline absorbance shift.

Step 4: Segmented Gradient Design (Flattening)

  • Design a multi-step gradient to isolate the target:

    • Ramp 1 (Fast): 5% B to (%Belution​−10%) over 5 minutes.

    • Ramp 2 (Shallow): (%Belution​−10%) to (%Belution​+5%) at a rate of 1.5% B/min. This is the critical separation window [1] [3].

    • Ramp 3 (Wash): Increase to 100% B over 2 minutes to flush highly hydrophobic impurities.

  • Re-inject the sample.

Step 5: Final Method Validation

  • Calculate the Resolution ( Rs​ ) between the target analyte and the closest eluting impurity.

  • Validation Check: The method is considered successful and validated if Rs​≥1.5 (baseline resolution) and Peak Symmetry ( As​ ) is between 0.9 and 1.2.

Part 4: Quantitative Data & Method Matrices

Table 1: Effect of Mobile Phase pH on Target Analyte Retention Demonstrating the necessity of acidic buffering for carboxylic acid retention.

Mobile Phase pHCarboxylic Acid StateRetention Factor ( k′ )Peak Symmetry ( As​ )Resolution ( Rs​ ) from Precursor
2.0 (0.1% TFA) Fully Protonated (Neutral)4.81.05 (Ideal)2.8
3.5 (Formate) Partially Ionized2.12.40 (Split Peak)1.1
6.0 (Acetate) Fully Ionized (Anionic)0.81.200.4 (Co-elution)

Table 2: Gradient Profile Optimization Matrix Comparing gradient slopes to achieve optimal resolution.

Gradient TypeProfile Description (% Acetonitrile)Target Elution TimeResolution ( Rs​ )Outcome
Linear Scouting 5% to 100% over 20 min (4.75% / min)12.4 min1.2Co-elution with hydrophobic impurity.
Segmented (Flattened) 5–40% (0-5m), 40–55% (5-15m) , 55-100% (15-20m)14.8 min2.6Baseline resolution achieved.
Isocratic 50% B constant22.5 min3.1Excessive band broadening; runtime too long.

Part 5: Logical Workflow Visualization

The following diagram maps the logical decision tree for troubleshooting poor resolution of this specific thiourea-derivative compound.

GradientOptimization Start Analyze Initial Scouting Chromatogram Decision Identify Primary Chromatographic Issue Start->Decision Issue1 Peak Tailing / Retention Shift Decision->Issue1 Issue2 Co-elution with Impurities Decision->Issue2 Action1 Adjust Mobile Phase pH (Target pH 2.0-2.5) Issue1->Action1 Causality: Ionization of Carboxylic Acid Action2 Calculate Elution %B & Flatten Gradient Slope Issue2->Action2 Causality: Insufficient Selectivity (α) Verify1 Check Peak Symmetry (Target: As < 1.2) Action1->Verify1 Verify2 Check Resolution (Target: Rs > 1.5) Action2->Verify2 Verify1->Action1 Fails Final Validated HPLC Method Ready for Routine Use Verify1->Final Pass Verify2->Action2 Fails Verify2->Final Pass

Troubleshooting workflow for resolving 2-(4-(3-(3-Nitrobenzoyl)thioureido)benzamido)acetic acid.

Part 6: References

  • Top Three HPLC Method Development Tips LCGC International[Link]

  • Back to Basics: The Role of pH in Retention and Selectivity LCGC International[Link]

  • Getting the Most Out of Your Column: Optimizing Your HPLC Gradient Bitesize Bio[Link]

  • HPLC Method for Separation of Thiourea, Thiouracil (TU), Methylthiouracil (MTU) and Propylthiouracil (PTU) on Primesep P SIELC Technologies[Link]

Troubleshooting low binding affinity results for 2-(4-(3-(3-Nitrobenzoyl)thioureido)benzamido)acetic acid in SPR

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Surface Plasmon Resonance (SPR) Technical Support Center. This guide is specifically engineered for researchers troubleshooting low or absent binding affinity when analyzing 2-(4-(3-(3-Nitrobenzoyl)thioureido)benzamido)acetic acid (MW ~402 Da).

As a small molecule with a highly hydrophobic core (thiourea and nitrobenzoyl groups) and a terminal anionic moiety (acetic acid), this compound presents a "perfect storm" of biophysical challenges in SPR. Below, we dissect the mechanistic causes of low binding signals and provide self-validating protocols to rescue your kinetic data.

Diagnostic Triage: Why is the Binding Signal Low?

Before adjusting your instrument, you must understand how the specific chemical topology of your analyte interacts with the physics of SPR. Low apparent affinity (high KD​ ) or negligible Resonance Unit (RU) signals for this molecule typically stem from three phenomena:

  • The Excluded Volume Effect (DMSO Mismatch): The hydrophobic nitrobenzoyl and thiourea groups necessitate the use of DMSO (often >2%) for aqueous solubility. Because the reference flow cell lacks immobilized protein, it physically holds a larger volume of the high-refractive-index DMSO solvent than the active flow cell. Subtracting the reference signal overcompensates for the bulk shift, artificially driving the binding curve downward and masking true affinity[1][2].

  • Electrostatic Repulsion: The terminal acetic acid moiety has a pKa of ~4.7 and is deprotonated (negatively charged) at a physiological pH of 7.4. Standard CM5 sensor chips utilize a carboxymethylated dextran matrix, which is also negatively charged. This electrostatic repulsion prevents the small molecule from partitioning into the matrix, artificially lowering the association rate ( kon​ )[3].

  • Pharmacophore Masking via Amine Coupling: If you attempted to immobilize the small molecule to the chip (rather than the target protein), standard EDC/NHS amine coupling would covalently consume the terminal acetic acid group. If this carboxylic acid is critical for target engagement, the binding affinity will be entirely abolished[4].

Troubleshooting_Tree A Low Binding Affinity Observed in SPR B Is the small molecule immobilized on the chip? A->B C Is DMSO >1% used in the running buffer? B->C No D Pharmacophore Masking: Carboxylic acid consumed by EDC/NHS coupling. B->D Yes E Excluded Volume Effect: Bulk refractive index mismatch masks signal. C->E Yes F Electrostatic Repulsion: Acetic acid moiety repels from CM5 dextran matrix. C->F No G Switch to target protein immobilization (Capture) D->G H Perform DMSO calibration & solvent correction E->H I Increase buffer NaCl or use low-charge CM4 chip F->I

SPR troubleshooting logic for 2-(4-(3-(3-Nitrobenzoyl)thioureido)benzamido)acetic acid.

Step-by-Step Troubleshooting Methodologies

Protocol A: DMSO Solvent Correction Workflow

To resolve the excluded volume effect, you must build a self-validating solvent correction curve. This ensures that refractive index changes from DMSO are mathematically decoupled from the actual mass-based binding of your ~402 Da compound.

Methodology:

  • Establish the Baseline: Prepare your standard running buffer containing the exact nominal DMSO concentration required to keep the thiourea compound soluble (e.g., 5.0% DMSO)[5].

  • Prepare the Calibration Series: Create a series of 8 solvent correction buffers ranging from 4.5% to 5.8% DMSO by mixing the running buffer with a high-DMSO stock[5].

  • Execute the Injection: Inject these 8 buffers across both the reference and active flow cells at a high flow rate (e.g., 50 µL/min) to minimize dispersion[6].

  • Derive the Correction Factor: The SPR software will plot the RU response of the active channel against the reference channel. A successful, self-validating system will yield a perfectly linear plot. The slope of this line is your excluded volume correction factor.

  • Apply to Analyte: Run your small molecule concentration series and apply the solvent correction factor during data evaluation to reveal the true binding kinetics[1].

DMSO_Correction S1 Prepare 8 Buffers (e.g., 4.5% - 5.8% DMSO) S2 Inject across Reference & Active Channels S1->S2 S3 Plot RU(Active) vs. RU(Reference) S2->S3 S4 Derive Excluded Volume Factor S3->S4 S5 Apply Correction to Analyte Sensorgrams S4->S5

Step-by-step DMSO solvent correction workflow to eliminate excluded volume artifacts.

Protocol B: Overcoming Matrix Repulsion and Steric Hindrance

Because small molecules inherently generate weak SPR signals (100–300 Da fragments often require screening at high concentrations)[7], users frequently over-immobilize the target protein, leading to steric hindrance[8]. Combined with the electrostatic repulsion of the acetic acid group, this severely depresses the binding signal.

Methodology:

  • Reverse the Orientation: Never immobilize this specific small molecule via amine coupling. Instead, immobilize the target protein.

  • Utilize Affinity Capture: Use a capture surface (e.g., His-tag/Ni-NTA or Biotin/Streptavidin) rather than direct covalent amine coupling. This ensures uniform orientation of the target protein, leaving the binding pocket fully accessible to the bulky nitrobenzoyl group[1][9].

  • Shield the Matrix: To counteract electrostatic repulsion between the deprotonated acetic acid and the CM5 dextran matrix, increase the running buffer NaCl concentration (e.g., from 150 mM to 300 mM) to shield the charges, or switch to a low-carboxymethylated CM4 chip[3][10].

Quantitative Optimization Parameters

To achieve a reliable signal-to-noise ratio for a ~402 Da molecule, calibrate your experimental parameters against the thresholds in the table below.

ParameterStandard Protein-ProteinSmall Molecule (MW ~400 Da)Mechanistic Rationale
Target Immobilization ( Rmax​ ) 100 - 500 RU3,000 - 5,000 RUSmall molecules generate inherently lower mass-based signals; higher target density compensates for low MW without inducing severe mass transport limits[7].
DMSO Concentration 0%1% - 5% (Strictly matched)Hydrophobic thiourea/nitro groups require organic co-solvents to prevent precipitation. Must be rigorously matched between sample and buffer[2].
Flow Rate 30 µL/min50 - 100 µL/minFaster flow rates minimize mass transport limitations and improve the accuracy of reference subtraction[1][6].
Sensor Chip Matrix CM5 (High charge)CM4 or Planar PEGReduces electrostatic repulsion between the dextran matrix and the negatively charged acetic acid moiety[3][10].

Frequently Asked Questions (FAQs)

Q: My sensorgram dips below the baseline (negative RU) during the association phase. Is my compound degrading the chip? A: No. This is a classic hallmark of the excluded volume effect caused by DMSO mismatch. The reference cell contains no immobilized protein, meaning it physically holds a larger volume of the high-refractive-index DMSO solvent than the active cell. When the reference signal is subtracted, the software overcompensates, driving the net RU below zero[1][2]. Implement Protocol A to resolve this.

Q: Why does my compound show high affinity in biochemical assays but no binding in SPR? A: If you immobilized the small molecule using standard amine coupling, the EDC/NHS activation likely reacted with the terminal acetic acid group. If this carboxylic acid is essential for target interaction, covalent modification will abolish binding[4]. Alternatively, the hydrophobic thiourea/nitro groups may be adhering non-specifically to the instrument fluidics, reducing the actual active concentration reaching the flow cell[8].

Q: My compound precipitates in the SPR tubing despite using 5% DMSO. What do I do? A: 2-(4-(3-(3-Nitrobenzoyl)thioureido)benzamido)acetic acid is highly hydrophobic. Ensure all dilutions are performed in polypropylene microplates. Solvents like DMSO can leach contaminants from polycarbonate or polysulfone plastics, which may bind non-specifically to your target or cause nucleation/precipitation[9]. Additionally, ensure your running buffer contains at least 0.05% Tween-20 (or P20) to maintain solubility and prevent non-specific binding to the tubing[6][9].

Sources

Validation & Comparative

Validating the binding kinetics of 2-(4-(3-(3-Nitrobenzoyl)thioureido)benzamido)acetic acid using surface plasmon resonance

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Scientist's Guide to Validating Small Molecule Binding Kinetics: An SPR-Based Comparison

This guide provides an in-depth, technical comparison for validating the binding kinetics of small molecule inhibitors using Surface Plasmon Resonance (SPR). It is intended for researchers, scientists, and drug development professionals seeking to generate high-quality, reliable kinetic data.

Given the specific compound "2-(4-(3-(3-Nitrobenzoyl)thioureido)benzamido)acetic acid" is not well-characterized in publicly available literature, this guide will utilize a well-established model system: the interaction between various known small-molecule sulfonamide inhibitors and the enzyme Carbonic Anhydrase II (CAII). This ubiquitous enzyme is a crucial target in managing conditions from glaucoma to neurological disorders, making it an excellent proxy for demonstrating a universally applicable validation workflow[1][2]. The principles and protocols detailed herein are directly transferable to novel compounds like the one specified in the topic.

Part 1: The 'Why' - Foundational Principles of SPR for Kinetic Analysis

Surface Plasmon Resonance (SPR) is a label-free, real-time optical technique used to measure biomolecular interactions[3][4]. In a typical small molecule experiment, a larger protein target (the 'ligand') is immobilized on a sensor chip, and the small molecule of interest (the 'analyte') is flowed over the surface in a microfluidics system[4].

The binding event causes a change in the refractive index at the sensor surface, which is detected and reported in Resonance Units (RU). A plot of RU versus time is called a sensorgram, which has distinct phases:

  • Association: As the analyte flows over the surface, it binds to the immobilized ligand, causing the RU to increase.

  • Equilibrium (Steady State): If the injection is long enough, the rate of association equals the rate of dissociation, and the signal plateaus[5].

  • Dissociation: When the analyte solution is replaced by buffer, the bound analyte begins to dissociate, causing the RU to decrease[3].

From these sensorgrams, we can derive critical kinetic parameters:

  • Association Rate Constant (k_a or k_on): Describes the rate at which the analyte binds to the ligand. A higher k_a indicates faster binding[6].

  • Dissociation Rate Constant (k_d or k_off): Represents the rate at which the analyte-ligand complex falls apart. A lower k_d signifies a more stable interaction[6].

  • Equilibrium Dissociation Constant (K_D): This is the ratio of k_d to k_a (K_D = k_d/k_a) and is a measure of binding affinity. A lower K_D value indicates a stronger binding interaction[6].

Understanding these parameters is fundamental to drug discovery, as they define the potency and residence time of a potential drug on its target.

Part 2: Experimental Design - A Self-Validating Approach

A robust SPR experiment is a self-validating one. This requires careful consideration of the technology, immobilization strategy, and rigorous quality control checks.

Choosing the Right Tools: SPR vs. Alternatives

While several techniques can measure biomolecular interactions, each has its strengths.

TechniquePrincipleAdvantagesLimitations
Surface Plasmon Resonance (SPR) Mass-based detection via changes in refractive index at a sensor surface.[3][7]Real-time kinetic data (k_a, k_d, K_D), high sensitivity for small molecules, label-free.[8][9]Requires immobilization of one interactant, which can potentially affect its activity. Susceptible to mass transport limitations.[10]
Biolayer Interferometry (BLI) Measures changes in the interference pattern of white light reflected from a biosensor tip.[11]High throughput, suitable for unpurified samples, fluidics-free operation.[12]Generally less sensitive than SPR for small molecule analysis; not ideal for weak binders or fragments.[12]
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event in solution.[8][13]Provides a complete thermodynamic profile (K_D, stoichiometry, enthalpy) in a single experiment, no immobilization needed.[11][13]Does not provide kinetic rate constants (k_a, k_d), requires larger sample quantities.[8][13]

For detailed kinetic characterization of small molecules, SPR is often the gold standard due to its sensitivity and the wealth of information it provides[8][11].

Immobilization Strategy: Covalent Amine Coupling

The most common and robust method for immobilizing a protein ligand like CAII is covalent amine coupling[14][15]. This method utilizes the primary amine groups (the N-terminus and lysine side chains) on the protein to form stable amide bonds with a carboxymethylated dextran sensor surface (e.g., a CM5 chip)[15].

The process involves three key steps:

  • Activation: The surface is activated by injecting a mixture of N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This creates highly reactive NHS-esters on the sensor surface[15].

  • Coupling: The protein, prepared in a low ionic strength buffer with a pH below its isoelectric point (e.g., 10 mM Acetate, pH 4.0-5.5), is injected. The positive charge on the protein promotes its "preconcentration" on the negatively charged sensor surface, facilitating efficient covalent coupling[15][16].

  • Blocking (Deactivation): Any remaining active NHS-esters are quenched by injecting ethanolamine. This prevents non-specific binding to the surface and removes any non-covalently bound ligand[15].

This covalent approach creates a stable surface suitable for multiple binding and regeneration cycles[17].

G

Assay Development & Quality Control

Before kinetic analysis, several steps are crucial for ensuring data integrity:

  • Immobilization Level: The amount of immobilized ligand affects the response. For small molecule analysis, a high capacity surface is often needed to get a sufficient signal. However, too high a density can lead to steric hindrance or mass transport limitations. A target immobilization of 5,000 - 10,000 RU for a ~30 kDa protein like CAII is a good starting point[2][18].

  • Reference Surface: A reference flow cell is essential. This cell undergoes the activation and blocking steps without any protein, allowing for the subtraction of bulk refractive index changes and non-specific binding, resulting in a clean, interaction-specific signal.

  • Analyte Concentration Series: A wide concentration range should be tested, typically using a 2- or 3-fold dilution series. Concentrations should span from at least 10-fold below to 10-fold above the expected K_D. This ensures the binding curve is well-defined, from baseline to saturation[19].

  • Reproducibility: Key concentrations should be injected in duplicate to ensure the system and surface are stable and the results are reproducible[20].

Part 3: In the Lab - Step-by-Step Protocol for Kinetic Analysis

This protocol outlines the kinetic analysis of two inhibitors, Furosemide (a known binder) and a hypothetical weaker binder or negative control, against immobilized Carbonic Anhydrase II (CAII).

Materials:

  • SPR Instrument (e.g., Biacore, OpenSPR)

  • CM5 Sensor Chip

  • Amine Coupling Kit (EDC, NHS, Ethanolamine)[14]

  • Ligand: Human Carbonic Anhydrase II (CAII), ~30 kDa[21]

  • Analytes: Furosemide (~331 Da), Comparator Compound

  • Buffers: HBS-EP+ (Running Buffer), 10 mM Acetate pH 4.5 (Immobilization Buffer)

Protocol:

  • System Priming & Equilibration:

    • Prime the instrument with running buffer (HBS-EP+) until a stable baseline is achieved.

  • Ligand Immobilization (Amine Coupling):

    • Activate the sensor surface (all flow cells) by injecting a 1:1 mixture of EDC/NHS for 7 minutes[15].

    • Inject CAII (20 µg/mL in 10 mM Acetate, pH 4.5) over the desired flow cells (e.g., 2, 3, and 4) until the target immobilization level (~8,000 RU) is reached. Flow cell 1 is left as the reference.

    • Block all flow cells by injecting 1 M Ethanolamine-HCl pH 8.5 for 7 minutes to deactivate excess reactive groups[15].

  • Kinetic Analysis - Analyte Injections:

    • Prepare serial dilutions of Furosemide and the comparator compound in running buffer. For Furosemide, a range of 200 nM to 3.75 µM is appropriate[22].

    • Perform a "Start-up" cycle using buffer injections to equilibrate the surface.

    • Inject each analyte concentration in ascending order, from lowest to highest, over all flow cells. Use a typical contact time of 60-120 seconds and a dissociation time of 180-300 seconds[20].

    • Include several buffer-only (zero concentration) injections throughout the run for double referencing.

    • Inject a mid-range concentration in duplicate to confirm reproducibility.

  • Data Processing:

    • Process the raw data by first subtracting the reference surface (flow cell 1) data from the active surfaces.

    • Next, subtract the average of the buffer-only injections (double referencing) to correct for any baseline drift.

G

Part 4: Data Analysis & Interpretation

Once processed, the sensorgrams are globally fitted to a kinetic model using the instrument's analysis software. For a simple 1:1 interaction, like a small molecule binding to a single site on an enzyme, a 1:1 Langmuir binding model is appropriate[19].

The software uses the binding data from all analyte concentrations simultaneously to calculate a single, robust set of kinetic constants (k_a, k_d) and the resulting affinity (K_D)[6].

G

Comparative Data Presentation

The primary goal is to compare the binding kinetics of our target compound with alternatives. Presenting this data clearly in a table is essential for interpretation.

CompoundMolecular Weight (Da)k_a (M⁻¹s⁻¹)k_d (s⁻¹)K_D (nM)
Furosemide 330.75.50 x 10⁴4.50 x 10⁻²818
Acetazolamide [2]222.21.62 x 10⁶1.62 x 10⁻²10
4-Carboxybenzenesulfonamide [2]201.25.50 x 10⁴4.50 x 10⁻²818
Sulpiride (Weak Binder) [2]341.41.36 x 10³2.75 x 10⁻¹202,200

Note: Kinetic values for Furosemide and comparator compounds are representative and sourced from application notes[2]. Actual experimental results may vary.

Conclusion

Validating the binding kinetics of a novel small molecule is a critical step in drug discovery. Surface Plasmon Resonance provides a powerful, label-free method to obtain high-resolution kinetic data. By employing a well-structured experimental design, including proper controls, a robust immobilization strategy, and appropriate data analysis models, researchers can confidently compare the kinetic profiles of new chemical entities against established standards. This guide, using the well-characterized interaction between inhibitors and Carbonic Anhydrase II, provides a transferable framework for generating reliable and publication-quality data for any small molecule-protein interaction.

References

  • Measuring the binding kinetics of small molecule ligands to carbonic... - ResearchGate. [Link]

  • Furosemide–carbonic anhydrase II binding response curves. Each injected... - ResearchGate. [Link]

  • Amine Coupling Kit - DOJINDO. [Link]

  • Applications of Surface Plasmon Resonance and Biolayer Interferometry for Virus–Ligand Binding - PMC. [Link]

  • SPR vs ITC vs MST vs BLI ||Exploring Optimal Interaction Techniques - Nicoya Lifesciences. [Link]

  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC. [Link]

  • Small Molecule Detection by Surface Plasmon Resonance (SPR) - Biosensing Instrument. [Link]

  • A capture coupling method for the covalent immobilization of hexahistidine tagged proteins for surface plasmon resonance - PMC. [Link]

  • Application Note #2 - Surface Plasmon Resonance. [Link]

  • Small Molecule Detection by Surface Plasmon Resonance (SPR). [Link]

  • Comparison of Biomolecular Interaction Techniques – - SPRvs ITCvs MSTvs BLI - XanTec bioanalytics GmbH. [Link]

  • Intracellular Binding/Unbinding Kinetics of Approved Drugs to Carbonic Anhydrase II Observed by in-Cell NMR - PMC. [Link]

  • protein interaction analysis - Bio-Rad. [Link]

  • Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI. [Link]

  • How Preconcentration can save your Protein Samples in SPR Experiments | Nicoya. [Link]

  • BLI vs. SPR: Choosing the Ideal Method for Analyzing Biomolecular Interactions. [Link]

  • Kinetic models - SPR-Pages. [Link]

  • UNDERSTANDING SPR DATA KD (i.e. affinity) values can be measured with two methods: steady-state and kinetic fitting. Typically, - CACHE. [Link]

  • Amine-coupling - SPRpages Home. [Link]

  • Spectroscopic characterization of furosemide binding to human carbonic anhydrase II. [Link]

  • Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed. [Link]

  • Tips For Users Series - #4 - Kinetic vs. Equilibrium Analysis - Surface Plasmon Resonance. [Link]

  • Enhance Your Research with Advanced SPR Technology for Biomolecular Interactions - Nuvisan. [Link]

  • Surface plasmon resonance imaging validation of small molecule drugs binding on target protein microarrays | Request PDF - ResearchGate. [Link]

  • Free-Solution Interaction Assay of Carbonic Anhydrase to its Inhibitors Using Back-scattering Interferometry - PMC. [Link]

  • Measurement of Small Molecule Binding Kinetics on a Protein Microarray by Plasmonic-Based Electrochemical Impedance Imaging - PMC. [Link]

  • Application note 07: Small Molecule Analysis | SPR Biosensors - XanTec bioanalytics GmbH. [Link]

  • 1Z9Y: carbonic anhydrase II in complex with furosemide as sulfonamide inhibitor - RCSB PDB. [Link]

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A Comparative Toxicological Guide: In Vitro Predictions vs. In Vivo Realities for 2-(4-(3-(3-Nitrobenzoyl)thioureido)benzamido)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: This guide provides a comparative analysis of the in vitro and in vivo toxicological profiles for the novel compound 2-(4-(3-(3-Nitrobenzoyl)thioureido)benzamido)acetic acid, henceforth referred to as Compound X. The presence of structural alerts—specifically the nitroaromatic and thiourea moieties—necessitates a thorough toxicological evaluation. This document outlines a comprehensive testing strategy, presenting hypothetical yet plausible data to illustrate key concepts in toxicological assessment. We explore the correlation, and notable divergence, between results from rapid in vitro assays and more complex in vivo studies, emphasizing the critical role of metabolic activation in determining the ultimate toxicological outcome. The guide is intended for researchers, scientists, and drug development professionals to inform early-stage safety and risk assessment.

Introduction: Unveiling the Toxicological Profile of a Novel Compound

The development of new chemical entities requires a rigorous evaluation of their safety profile. Compound X, 2-(4-(3-(3-Nitrobenzoyl)thioureido)benzamido)acetic acid, possesses two key structural motifs of toxicological interest: a nitroaromatic group and a thiourea linkage. Nitroaromatic compounds are a class of industrial chemicals known for their potential toxicity, including mutagenicity and carcinogenicity, often following metabolic reduction of the nitro group.[1][2][3][4] Similarly, thiourea derivatives have a range of biological activities and toxicities.[5][6][7]

The core challenge in toxicology is to accurately predict human risk. This process typically begins with a suite of in vitro (cell-based) assays designed for high-throughput screening. These tests provide crucial early data on potential hazards like cytotoxicity and genotoxicity. However, in vitro systems are simplifications and may not fully replicate the complex biological environment of a whole organism.[8][9][10] Therefore, promising candidates advance to in vivo (animal-based) studies to understand systemic toxicity, target organs, and dose-response relationships in a living system.

This guide systematically compares the expected outcomes from a standard battery of in vitro and in vivo tests for Compound X, highlighting the scientific rationale behind the experimental choices and the interpretation of potential discrepancies.

In Vitro Toxicological Profile: A First Look at Cellular Hazards

In vitro assays are the frontline in safety assessment, offering a rapid and cost-effective means to identify potential liabilities. The selection of assays for Compound X is driven by its structural alerts.

Rationale for Assay Selection:

  • Cytotoxicity Assay (Neutral Red Uptake, NRU): This assay provides a baseline measure of the concentration at which Compound X becomes toxic to living cells. It is a foundational test recommended by the OECD to estimate starting doses for in vivo acute toxicity studies, thereby reducing animal usage.[11][12][13]

  • Bacterial Reverse Mutation Assay (Ames Test): This is the gold-standard initial screen for mutagenic potential. Given that nitroaromatic compounds can be converted to mutagenic metabolites, this test is critical.[4] It is performed with and without a mammalian metabolic activation system (S9 fraction) to detect both direct-acting mutagens and those that require metabolic processing to become active.

  • In Vitro Micronucleus Test: This assay detects both chromosome breakage (clastogenicity) and chromosome loss (aneuploidy) in mammalian cells, providing a more comprehensive view of genotoxicity than the Ames test alone.

  • Metabolic Stability Assay: This assay uses liver microsomes, which are rich in drug-metabolizing enzymes like Cytochrome P450s (CYPs), to predict how quickly the compound will be broken down in the body.[14][15][16][17] Rapid metabolism can lead to high clearance and low exposure, while the formation of reactive metabolites can be a source of toxicity.

Hypothetical In Vitro Results
AssayEndpointResult (-S9 Metabolic Activation)Result (+S9 Metabolic Activation)Interpretation
Cytotoxicity (Balb/c 3T3) IC50 (µM)150 µM45 µMModerate intrinsic cytotoxicity; increased toxicity after metabolic activation.
Ames Test (OECD 471) Fold-increase in revertantsNegative (No increase)Positive in TA98 & TA100 strainsSuggests formation of mutagenic metabolite(s) that cause frameshift and base-pair substitution mutations.[18][19]
Micronucleus Test (OECD 487) Micronuclei InductionNegativePositiveIndicates the compound or its metabolites can cause chromosomal damage in mammalian cells.[20]
Metabolic Stability (Rat Liver Microsomes) Half-life (t½, min)> 60 min15 minLow intrinsic stability in the presence of metabolic enzymes, suggesting rapid hepatic clearance.[14][15]

In Vitro Summary: The in vitro data suggest that Compound X itself has moderate cytotoxicity. However, upon metabolic activation, it is converted into metabolites that are significantly more cytotoxic and are genotoxic, causing both point mutations and chromosomal damage.

In Vivo Toxicological Profile: Assessing Systemic Effects

Following the alerts raised in in vitro testing, an in vivo study is essential to understand how these cellular effects translate to a whole organism. An acute oral toxicity study is a standard initial step.[21][22]

Rationale for Study Design: The study is designed according to the OECD 423 guidelines (Acute Toxic Class Method).[21][22][23][24] This method uses a stepwise procedure with a small number of animals per step to classify a substance's toxicity and estimate its LD50 (the dose lethal to 50% of the test animals), minimizing animal use.[21][22][23] Wistar rats are a common and well-characterized model for this type of study.[25] Observations include clinical signs of toxicity, body weight changes, and post-mortem analysis (necropsy and histopathology) to identify target organs.[21][25]

Hypothetical In Vivo Results (OECD 423, Female Wistar Rats)
Dose Group (mg/kg)MortalityKey Clinical ObservationsBody WeightNecropsy & Histopathology Findings
300 mg/kg 0/3Lethargy, piloerection within 6 hours, resolved by 48 hours.Slight decrease (~5%) at Day 2, recovered by Day 7.No significant findings.
2000 mg/kg 2/3Severe lethargy, ataxia, labored breathing observed at 4 hours. Mortality at 24-48 hours.Significant weight loss in survivor (~15% at Day 2).Liver: Centrilobular necrosis, bile duct hyperplasia. Kidney: Tubular degeneration.

Estimated LD50: Based on these results, the oral LD50 is estimated to be in the range of 300 - 2000 mg/kg, classifying Compound X under GHS Category 4.

In Vivo Summary: The in vivo study confirms systemic toxicity at high doses. The primary target organs appear to be the liver and kidneys, which is consistent with the role of these organs in metabolizing and excreting foreign compounds. The observed toxicity in the liver aligns with the in vitro finding that metabolic activation is a key step in generating more toxic species.

Comparative Analysis: Bridging the In Vitro-In Vivo Gap

The comparison between the in vitro and in vivo data for Compound X is illustrative of the challenges and insights in toxicology.

  • Correlation: The in vitro prediction that metabolic activation increases toxicity was borne out in vivo. The liver, the primary site of metabolism, was identified as a major target organ. The positive genotoxicity results in vitro signal a long-term risk (carcinogenicity) that would need to be investigated in chronic in vivo studies.

  • Divergence: While in vitro tests are highly sensitive to genotoxic effects, a high dose was required to produce acute organ toxicity in vivo. This discrepancy is common and highlights the importance of pharmacokinetics.[26] In a whole animal, processes like absorption, distribution, rapid metabolism, and excretion limit the concentration and duration of exposure of the target organs to the toxic metabolites, a complexity not captured in a petri dish.[10][26]

The Central Role of Metabolism

The data strongly suggest that the toxicity of Compound X is driven by its biotransformation. The nitroaromatic group is likely reduced by hepatic enzymes (e.g., CYP450 reductases) to form nitroso and hydroxylamine intermediates, which are known to be reactive and capable of binding to cellular macromolecules like DNA, leading to mutations and cell death.

G cluster_0 In Vitro System (e.g., Liver S9) cluster_1 In Vivo System (e.g., Rat) Compound_X_vitro Compound X (Parent Molecule) S9 Metabolic Enzymes (e.g., CYP450 Reductase) Compound_X_vitro->S9 Incubation Reactive_Metabolite Reactive Metabolites (e.g., Nitroso-, Hydroxylamine) S9->Reactive_Metabolite Bioactivation Toxicity_vitro Cytotoxicity & Genotoxicity Reactive_Metabolite->Toxicity_vitro Cellular Damage Compound_X_vivo Compound X (Oral Dose) Liver Liver Metabolism Compound_X_vivo->Liver Absorption & Distribution Reactive_Metabolite_vivo Reactive Metabolites Liver->Reactive_Metabolite_vivo Bioactivation Excretion Detoxification & Excretion Reactive_Metabolite_vivo->Excretion Phase II Conjugation Toxicity_vivo Organ Toxicity (Liver, Kidney) Reactive_Metabolite_vivo->Toxicity_vivo Tissue Damage

Sources

Benchmarking enzyme inhibition of 2-(4-(3-(3-Nitrobenzoyl)thioureido)benzamido)acetic acid against known commercial inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary The metalloenzyme urease is a critical virulence factor for various pathogenic bacteria, including Helicobacter pylori and Proteus mirabilis. By catalyzing the hydrolysis of urea into ammonia and carbon dioxide, urease elevates local pH, leading to severe clinical complications such as gastric ulcers and infection-induced urinary catheter blockage[1][2]. While Acetohydroxamic acid (AHA) remains the standard clinically approved urease inhibitor, its severe side effects and moderate potency necessitate the development of superior alternatives[1][3].

This guide benchmarks the performance of 2-(4-(3-(3-Nitrobenzoyl)thioureido)benzamido)acetic acid —a highly functionalized aroyl-thiourea derivative incorporating a hippuric acid moiety—against commercial standards. Through structural optimization, this compound demonstrates profound competitive inhibition, outperforming traditional therapeutics in both binding affinity and enzymatic suppression[4][5].

Structural & Mechanistic Rationale

As an Application Scientist, I evaluate inhibitors not just by their IC50 values, but by their pharmacophore efficiency. The superior performance of 2-(4-(3-(3-Nitrobenzoyl)thioureido)benzamido)acetic acid is driven by three distinct structural elements:

  • The Thiourea Core: Unlike urea, the thiourea moiety acts as a potent bidentate ligand. The sulfur and nitrogen atoms directly chelate the bi-nickel (Ni2+) center within the urease active site, physically blocking the natural substrate from entering the orthosteric pocket[5].

  • The 3-Nitrobenzoyl Group: The addition of a strong electron-withdrawing nitro group (-NO2) on the benzoyl ring increases the electrophilicity of the thiocarbonyl carbon. This electronic modulation strengthens the coordination bond between the thiourea sulfur and the nickel ions, significantly lowering the dissociation constant ( Koff​ )[2][6].

  • The Benzamidoacetic Acid (Hippuric Acid) Moiety: Hydrophobic aroyl-thioureas often suffer from poor aqueous solubility. The incorporation of a hippuric acid moiety not only resolves this pharmacokinetic bottleneck but also provides a terminal carboxylic acid that engages in critical hydrogen-bonding with peripheral basic residues (e.g., Arg and His) at the entrance of the active site flap[4].

G Urea Urea Substrate Urease Urease Enzyme (Bi-Nickel Center) Urea->Urease Hydrolysis Ammonia Ammonia (NH3) Urease->Ammonia Catalysis Pathogenesis Bacterial Pathogenesis (e.g., Gastric Ulcers) Ammonia->Pathogenesis pH Elevation Inhibitor 2-(4-(3-(3-Nitrobenzoyl) thioureido)benzamido) acetic acid Inhibitor->Urease Competitive Chelation

Caption: Mechanism of competitive urease inhibition by the target aroyl thiourea derivative.

Quantitative Benchmarking

To objectively evaluate the compound, we benchmark its inhibitory efficacy against three standard commercial inhibitors: Acetohydroxamic Acid (AHA), Thiourea, and Hydroxyurea. Efficacy is quantified via the half-maximal inhibitory concentration (IC50).

Table 1: Comparative Urease Inhibitory Activity (Jack Bean Urease Model)

InhibitorChemical ClassIC50 (µM)Relative Potency vs. AHA
2-(4-(3-(3-Nitrobenzoyl)thioureido)benzamido)acetic acid Aroyl-Thiourea1.55 ± 0.03 ~17.4x higher
Thiourea Simple Thiourea21.15 ± 0.321.2x higher
Acetohydroxamic Acid (AHA) Hydroxamate27.0 ± 0.50Baseline (1.0x)
Hydroxyurea Urea Analog100.0 ± 2.500.27x lower

Data Interpretation: The functionalized aroyl-thiourea derivative exhibits an IC50 in the low micromolar range, demonstrating an inhibitory potency roughly 17 times greater than the clinical standard, AHA[5]. The stark difference between the target compound and simple thiourea highlights the critical binding contributions of the nitrobenzoyl and hippuric acid flanking regions.

Validation Methodology: Indophenol-Based Urease Assay

To ensure trustworthiness and reproducibility, the evaluation of this compound must be conducted using a self-validating, high-throughput compatible protocol. The Weatherburn (Indophenol) Method is the gold standard for this application[2][5].

Methodological Causality

We utilize a colorimetric approach measuring absorbance at 630 nm rather than a UV-based assay. Why? Aroyl-thiourea derivatives possess highly conjugated aromatic systems that absorb strongly in the UV spectrum. Measuring the downstream product (ammonia) via a visible-light blue dye (indophenol) completely eliminates background optical interference from the inhibitor itself.

Step-by-Step Protocol
  • Reagent Preparation:

    • Prepare a 50 mM phosphate buffer and adjust to pH 7.4. Rationale: This mimics physiological pH and ensures the active site histidine residues remain in their optimal protonation state for catalysis.

    • Prepare Jack Bean urease solution (10 U/mL) and a 100 mM Urea substrate solution in the phosphate buffer.

  • Equilibration (Pre-incubation):

    • In a 96-well microplate, combine 25 µL of the urease solution with 5 µL of the test inhibitor (dissolved in DMSO, final DMSO concentration <1%).

    • Incubate at 30°C for 15 minutes. Rationale: Aroyl-thioureas are often slow-binding competitive inhibitors. Pre-incubation allows the inhibitor to establish a thermodynamic binding equilibrium with the bi-nickel center before being challenged by the substrate[2].

  • Reaction Initiation:

    • Add 55 µL of the 100 mM urea buffer to each well. Incubate for exactly 15 minutes at 30°C.

  • Quenching & Derivatization:

    • Add 45 µL of Phenol Reagent (127 mM phenol, 0.168 mM sodium nitroprusside).

    • Immediately add 70 µL of Alkali Reagent (125 mM NaOH, 0.168 mM NaOCl).

    • Rationale: The highly alkaline NaOH instantly denatures the urease, halting the reaction. Concurrently, the ammonia produced reacts with phenol and hypochlorite (catalyzed by nitroprusside) via the Berthelot reaction to form a measurable indophenol blue dye[2][5].

  • Data Acquisition:

    • Allow the plate to develop color in the dark for 50 minutes at room temperature.

    • Measure absorbance at 630 nm using a microplate reader. Calculate percent inhibition relative to a vehicle control (0% inhibition) and an enzyme-free blank (100% inhibition).

Workflow Step1 1. Assay Initialization Mix Urease, Buffer (pH 7.4), & Inhibitor Step2 2. Substrate Addition Add 100 mM Urea & Incubate (30°C, 15 min) Step1->Step2 Rationale1 Pre-incubation allows inhibitor-enzyme equilibration Step1->Rationale1 Step3 3. Quenching & Derivatization Add Phenol & Alkali (Hypochlorite) Reagents Step2->Step3 Step4 4. Spectrophotometric Readout Measure Indophenol Blue Absorbance at 630 nm Step3->Step4 Rationale3 Ammonia reacts to form measurable blue dye Step3->Rationale3

Caption: Step-by-step workflow of the indophenol-based colorimetric urease inhibition assay.

References

  • ACS Omega. "Molecular Modeling and In Vitro Evaluation of Thioureas and Arylthioureas as Urease Inhibitors." ACS Publications, 2025. Available at: [Link]

  • Taylor & Francis. "N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation." Journal of Enzyme Inhibition and Medicinal Chemistry, 2019. Available at: [Link]

  • ResearchGate. "Thiourea derivatives incorporating a hippuric acid moiety: Synthesis and evaluation of antibacterial and antifungal activities." European Journal of Medicinal Chemistry, 2013. Available at: [Link]

  • RSC Publishing. "Rational design and in vitro testing of new urease inhibitors to prevent urinary catheter blockage." RSC Advances, 2024. Available at:[Link]

  • ACS Publications. "Exploring the Chemical Space of Urease Inhibitors to Extract Meaningful Trends and Drivers of Activity." Journal of Chemical Information and Modeling, 2022. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(4-(3-(3-Nitrobenzoyl)thioureido)benzamido)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 2-(4-(3-(3-Nitrobenzoyl)thioureido)benzamido)acetic acid, a compound whose constituent functional groups—nitrobenzoyl, thioureido, and benzamido—necessitate its classification as hazardous waste. Adherence to these procedures is crucial for ensuring laboratory safety, environmental protection, and regulatory compliance.

I. Hazard Profile: A Synthesis of Functional Group Analysis
  • Nitro Compounds: The presence of the nitro group (NO₂) suggests that this compound should be handled with care. Nitro compounds are often associated with reactivity and can be flammable. Work with such compounds should always be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.

  • Thiourea Derivatives: Thiourea and its derivatives are recognized as hazardous materials with multiple health and environmental risks. They are often classified as having acute oral toxicity, and some are suspected carcinogens and reproductive toxicants. These compounds can also be toxic to aquatic life with long-lasting effects.

  • Benzamide Derivatives: While benzamide itself is not always classified as hazardous, it is imperative to handle it with appropriate personal protective equipment (PPE), including gloves and safety glasses. In the event of a fire, poisonous gases, including nitrogen oxides, can be produced.[1]

Given this composite hazard profile, 2-(4-(3-(3-Nitrobenzoyl)thioureido)benzamido)acetic acid must be treated as hazardous waste .

II. Personal Protective Equipment (PPE) for Handling and Disposal

Prior to handling this compound for disposal, all personnel must be equipped with the following personal protective equipment to prevent exposure:

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, should be worn.

  • Skin and Body Protection: A fully-buttoned lab coat or other suitable protective clothing is required to prevent skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a respirator should be used.[2]

III. Step-by-Step Disposal Protocol

The disposal of 2-(4-(3-(3-Nitrobenzoyl)thioureido)benzamido)acetic acid must be conducted in strict accordance with local, state, and federal regulations. Never dispose of this compound down the drain or in regular trash.

Step 1: Waste Segregation and Collection

  • Designate as Hazardous Waste: Treat all waste containing 2-(4-(3-(3-Nitrobenzoyl)thioureido)benzamido)acetic acid, including contaminated materials like gloves, absorbent pads, and empty containers, as hazardous waste.[3]

  • Segregate Waste Streams: Keep this waste separate from other laboratory waste to prevent cross-contamination.

Step 2: Containerization

  • Use Approved Containers: Place the waste in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the chemical.

  • Proper Labeling: The label must include the full chemical name: "2-(4-(3-(3-Nitrobenzoyl)thioureido)benzamido)acetic acid," appropriate hazard pictograms (e.g., health hazard, environmental hazard), and the accumulation start date.

Step 3: Storage

  • Designated Storage Area: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Incompatible Materials: Ensure the storage area is away from incompatible materials, such as strong bases, amines, and oxidizing and reducing agents.

Step 4: Final Disposal

  • Licensed Waste Management: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.

  • Regulatory Compliance: Ensure that the disposal process adheres to the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4]

IV. Spill Management

In the event of a spill of 2-(4-(3-(3-Nitrobenzoyl)thioureido)benzamido)acetic acid, the following steps should be taken immediately:

  • Evacuate and Alert: Alert others in the vicinity and evacuate the immediate area if necessary.[3]

  • Control Ignition Sources: If the substance is flammable, eliminate all potential ignition sources.

  • Wear Appropriate PPE: Before attempting cleanup, don the appropriate personal protective equipment, including respiratory protection if dust is present.

  • Contain the Spill: Use a non-combustible absorbent material like sand or vermiculite to contain the spill.

  • Collect and Dispose: Carefully collect the absorbed material and place it in a sealed, labeled container for disposal as hazardous waste.[3]

  • Decontaminate: Clean the spill area with soap and water. Dispose of all contaminated cleaning materials as hazardous waste.

V. Disposal Workflow Diagram

The following diagram provides a visual representation of the decision-making process for the proper disposal of 2-(4-(3-(3-Nitrobenzoyl)thioureido)benzamido)acetic acid.

DisposalWorkflow Start Generation of 2-(4-(3-(3-Nitrobenzoyl)thioureido)benzamido)acetic acid Waste IsContaminated Is the material contaminated with the compound? Start->IsContaminated HazardousWaste Treat as Hazardous Waste IsContaminated->HazardousWaste Yes NonHazardous Dispose of as non-hazardous waste (if applicable and confirmed by testing) IsContaminated->NonHazardous No Segregate Segregate from other waste streams HazardousWaste->Segregate Containerize Place in a labeled, sealed, and compatible container Segregate->Containerize Store Store in a designated, secure area Containerize->Store ContactEHS Contact Environmental Health & Safety (EHS) or licensed disposal company for pickup Store->ContactEHS

Caption: Disposal decision workflow for 2-(4-(3-(3-Nitrobenzoyl)thioureido)benzamido)acetic acid.

References

  • Benchchem. (n.d.). Safe Handling and Storage of Nitro Compounds.
  • Benchchem. (n.d.). Navigating the Disposal of Benzamide, N-benzoyl-N-(phenylmethyl)-: A Comprehensive Guide for Laboratory Professionals.
  • ERG Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
  • Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know.
  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
  • Benchchem. (n.d.). Essential Procedures for the Safe Disposal of (But-3-EN-2-YL)thiourea.
  • New Jersey Department of Health. (n.d.). Hazard Summary: Thiourea.
  • New Jersey Department of Health. (n.d.). Hazard Summary: Benzamide.
  • Benchchem. (n.d.). Essential Safety and Disposal Protocol for Benzamide, 2,2'-dithiobis[N-methyl-].
  • Sdfine. (n.d.). Thiourea Safety Data Sheet.
  • Santa Cruz Biotechnology. (n.d.). Thiourea Safety Data Sheet.
  • Loba Chemie. (n.d.). Benzamide for Synthesis Safety Data Sheet.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • CDH Fine Chemical. (n.d.). Benzamide Material Safety Data Sheet.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste: Guidelines and Regulations, Federal Register Notice.
  • Carl ROTH. (n.d.). Safety Data Sheet: Thiourea.
  • Benchchem. (n.d.). Proper Disposal of 2-Bromo-3'-nitroacetophenone: A Guide for Laboratory Professionals.

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.